Pentyl cinnamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-7-12-16-14(15)11-10-13-8-5-4-6-9-13/h4-6,8-11H,2-3,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJCWZGTMRXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3487-99-8 | |
| Record name | Amyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3487-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations of Pentyl Cinnamate
Chemical Synthesis of Pentyl Cinnamate (B1238496)
The synthesis of pentyl cinnamate is predominantly achieved through the esterification of its constituent parent molecules, cinnamic acid and pentanol (B124592). This process, along with optimizations and alternative routes to the core cinnamate structure, forms the basis of its chemical production.
Esterification Reactions of Cinnamic Acid with Pentanol
The most direct route to this compound involves the reaction of cinnamic acid with pentanol. nih.gov This esterification process is a fundamental reaction in organic chemistry where a carboxylic acid and an alcohol combine to form an ester and water. sapub.orgresearchgate.net The reaction is typically reversible and requires specific conditions to drive the equilibrium toward the product side. athabascau.ca
Fischer-Speier esterification, or simply Fischer esterification, is the classic acid-catalyzed method for producing esters and is widely applied to the synthesis of cinnamate esters. athabascau.casapub.orgnsf.gov The process involves refluxing a mixture of the carboxylic acid (cinnamic acid) and the alcohol (pentanol) with a strong acid catalyst. sapub.org The equilibrium nature of the reaction means that to achieve a high yield, the equilibrium must be shifted to the right, often by using an excess of one reactant (typically the alcohol) or by removing the water produced during the reaction. athabascau.camasterorganicchemistry.com
The mechanism involves several key steps that are all reversible masterorganicchemistry.com:
Protonation: The carbonyl oxygen of cinnamic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The alcohol (pentanol) acts as a nucleophile, attacking the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water).
Elimination: The newly formed water molecule is eliminated, and a double bond is re-established between the carbonyl carbon and the remaining oxygen.
Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final this compound ester. masterorganicchemistry.com
The Fischer esterification is the primary example of an acid-catalyzed synthetic route. Various strong acids can be employed as catalysts to facilitate the reaction. Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for this transformation. sapub.orgnsf.gov Another frequently used alternative is p-toluenesulfonic acid (pTSA), which is often preferred in laboratory settings as it is a solid and easier to handle than corrosive, concentrated sulfuric acid. nsf.govacs.org Boron tribromide has also been used to facilitate the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids. nih.gov
Optimized Reaction Conditions and Yield Optimization
Achieving high yields of this compound requires careful optimization of reaction parameters. Key variables include the choice of catalyst, the molar ratio of reactants, reaction time, and temperature. For instance, in the synthesis of methyl cinnamate, using 50 mol % of sulfuric acid and a reaction time of 1.5 hours can result in a 99% yield. nsf.gov Microwave-assisted synthesis has also emerged as a powerful tool for optimization, significantly reducing reaction times and often increasing yields. nsf.gov For methyl cinnamate, microwave irradiation at 110°C can produce a 97% yield in just two minutes using sulfuric acid as a catalyst. nsf.gov
Studies on the synthesis of isoamyl cinnamate, an isomer of this compound, found that the optimal conditions using a traditional heating method involved using p-methyl benzenesulfonic acid as the catalyst with a 1:3 molar ratio of cinnamic acid to isoamylol and a reaction time of 90 minutes, achieving a 94% conversion. researchgate.net These findings highlight the general principles that can be applied to optimize the synthesis of this compound.
Table 1: Comparison of Optimized Conditions for Cinnamate Ester Synthesis
| Ester Product | Reactants | Catalyst | Method | Conditions | Yield | Source |
|---|---|---|---|---|---|---|
| Methyl Cinnamate | trans-Cinnamic Acid, Methanol (B129727) | H₂SO₄ (50 mol %) | Conventional Heating | 1.5 hours | 99% | nsf.gov |
| Methyl Cinnamate | trans-Cinnamic Acid, Methanol | pTSA (50 mol %) | Conventional Heating | - | 91% | nsf.gov |
| Methyl Cinnamate | trans-Cinnamic Acid, Methanol | H₂SO₄ (50 mol %) | Microwave | 110 °C, 2 min | 97% | nsf.gov |
| Isoamyl Cinnamate | Cinnamic Acid, Isoamylol | p-methyl benzenesulfonic acid | Conventional Heating | 90 min, 1:3 molar ratio | 94% | researchgate.net |
| Ethyl Cinnamate | Benzaldehyde (B42025), Ethanol | H₂SO₄ | Reactive Distillation | 130 °C | 99.5% (GC Purity) | google.com |
Alternative Synthetic Pathways for Cinnamate Derivatives
While direct esterification is the final step to obtain this compound, the synthesis of the cinnamic acid precursor itself can be achieved through several classic organic reactions. These methods provide alternative routes to the core cinnamate scaffold.
Perkin Process: The Perkin reaction, developed by William Henry Perkin, is a well-established method for synthesizing cinnamic acids. wikipedia.orgthepharmajournal.com It involves the aldol (B89426) condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (B1165640) (such as acetic anhydride) in the presence of an alkali salt of the acid, like sodium acetate, which acts as a base catalyst. wikipedia.orgstuba.skuns.ac.id The reaction typically requires high temperatures (e.g., 180°C) and long reaction times, and can sometimes lead to side products. nih.govuns.ac.id
Knoevenagel Process: The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction used to produce α,β-unsaturated acids. bepls.comwikipedia.org In this process, an aldehyde or ketone is reacted with an active methylene (B1212753) compound, such as malonic acid or its esters (e.g., diethyl malonate), in the presence of a weak base catalyst like an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orgrsc.org When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation, especially when heated in pyridine (B92270) (a variation known as the Doebner modification), to yield the corresponding cinnamic acid. thepharmajournal.combepls.comwikipedia.org This method is often efficient and can proceed under milder conditions than the Perkin reaction. ias.ac.inasianpubs.org
Malonate-based Condensations: This is intrinsically linked to the Knoevenagel condensation. Malonic acid itself is a key reactant in the Doebner modification for producing cinnamic acids. acs.orgwikipedia.org The reaction involves the condensation of an aldehyde with malonic acid, followed by decarboxylation to give an α,β-unsaturated carboxylic acid. wikipedia.org Furthermore, the malonic ester synthesis, which uses dialkyl malonates like diethyl malonate, can be adapted to form the cinnamate structure.
Derivatization and Functionalization of the this compound Scaffold
The this compound molecule possesses several reactive sites—the aromatic ring, the α,β-unsaturated double bond, and the ester group—that allow for further chemical modification. This derivatization is crucial for creating a library of related compounds for various applications. beilstein-journals.orgnih.gov
Recent advances have enabled the direct functionalization of the cinnamate scaffold. For example, diversity-oriented C–H functionalization allows for modifications at the meta position of the aromatic ring. nih.gov Using a nitrile directing group, it is possible to introduce various functional groups such as allyl, acetoxy, and cyano groups onto the ring with high selectivity. nih.gov
The ester group itself can be transformed. In a process known as aminolysis, cinnamate esters like methyl cinnamate can be converted into cinnamamides by reacting them with amines, a reaction that can be efficiently catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors. mdpi.com
Furthermore, the double bond in the cinnamate structure is susceptible to [2+2] cycloaddition upon UV illumination. acs.org This photoreactivity allows cinnamate-functionalized molecules to be cross-linked, forming robust films, a property exploited in the development of photopatternable materials. acs.org These examples demonstrate that the this compound scaffold is not merely a final product but also a versatile platform for synthesizing a wide array of novel chemical structures. rsc.org
Synthesis of Structurally Modified Cinnamate Esters for Research
The synthesis of cinnamate esters, including this compound and its analogs, is a cornerstone of research into this class of compounds. Various established and novel synthetic procedures are employed to create libraries of structurally modified esters, enabling the exploration of structure-activity relationships.
Common synthetic strategies include:
Fischer-Speier Esterification : This is a classic and widely used method involving the reaction of cinnamic acid with an alcohol (such as pentanol for this compound) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or a solid acid resin like Dowex 50WX8. nih.govmdpi.com The mixture is usually heated under reflux to drive the reaction to completion. mdpi.com This approach is effective for preparing a range of esters from primary and secondary alcohols. nih.gov
Reaction of Cinnamoyl Chloride : A two-step process can be employed where cinnamic acid is first converted to its more reactive acid chloride derivative, cinnamoyl chloride, using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting cinnamoyl chloride is then reacted with the desired alcohol or amine in the presence of a base such as pyridine to yield the corresponding ester or amide. mdpi.com
Knoevenagel Condensation : This method builds the cinnamate structure from different starting materials. It involves the reaction of an aromatic aldehyde (like benzaldehyde) with a compound containing an active methylene group, such as Meldrum's acid, in the presence of an alcohol and base catalysts like pyridine and piperidine. nih.gov
Steglich Esterification : This method is particularly useful for forming esters under mild conditions, especially when sensitive functional groups are present. It uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction between cinnamic acid and an alcohol. nih.govresearchgate.net
Phase-Transfer Catalysis : Green chemistry approaches have been developed using phase-transfer catalysts like Aliquat® 336. This method allows for the synthesis of cinnamate esters from potassium cinnamates and alkyl halides under mild conditions, sometimes enhanced by microwave irradiation. researchgate.net
These methodologies allow researchers to systematically vary the structure of the ester group (e.g., changing the alkyl chain length from methyl to pentyl to decyl) or introduce substituents onto the aromatic ring to create a diverse set of analogs for testing. nih.govnih.gov
| Method | Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Cinnamic Acid + Alcohol (e.g., Pentanol) | H₂SO₄ or Dowex Resin | Classic, direct method; suitable for primary/secondary alcohols. | nih.govmdpi.com |
| Cinnamoyl Chloride Pathway | Cinnamoyl Chloride + Alcohol/Amine | Pyridine | Involves a highly reactive intermediate; good for esters and amides. | mdpi.comnih.gov |
| Knoevenagel Condensation | Aromatic Aldehyde + Active Methylene Compound + Alcohol | Pyridine, Piperidine | Builds the core cinnamate structure from different precursors. | nih.gov |
| Steglich Esterification | Cinnamic Acid + Alcohol | DCC, DMAP | Mild conditions, suitable for sensitive substrates. | nih.govresearchgate.net |
| Phase-Transfer Catalysis | Potassium Cinnamate + Alkyl Halide | Aliquat® 336 | Green chemistry approach, often utilizes microwave irradiation. | researchgate.net |
Strategies for Enhancing Specific Properties through Chemical Modification
Chemical modification of the this compound structure is a key strategy for enhancing or tailoring its properties for specific applications, ranging from antimicrobial agents to polymer additives.
Enhancing Antimicrobial Activity : The length and structure of the ester's alkyl chain significantly influence antimicrobial properties. Research on a series of cinnamate esters has shown that increasing the lipophilicity by extending the carbon chain can enhance biological activity. For instance, modifying the carboxylic acid group of cinnamic acid to an ester function can introduce or improve activity. mdpi.com Studies have demonstrated that increasing the carbon chain from methyl (in methyl cinnamate) to ethyl and then to butyl cinnamate can lead to a progressive increase in antifungal action. nih.govmdpi.com However, this trend is not limitless. This compound (with a five-carbon chain) was found to be inactive against the bacterium S. aureus, while other derivatives with shorter or branched chains were active. mdpi.com This suggests that factors like steric hindrance can also play a critical role, where a longer, bulky chain may prevent the molecule from effectively interacting with its biological target. mdpi.com
Improving Polymer Properties : Cinnamate esters, including structural variants of this compound, have been investigated as green plasticizers for biodegradable polymers like polylactide (PLA) and for modifying polyvinyl chloride (PVC). researchgate.netmdpi.com The primary goal is to overcome the inherent brittleness of these polymers. By incorporating different cinnamate esters, such as methyl, ethyl, isobutyl, and allyl cinnamate, into a PLA matrix, researchers have significantly improved the polymer's ductility and impact strength. researchgate.net For example, the addition of allyl cinnamate to PLA increased its elongation at break from 3.9% to over 339%. researchgate.net These modifications work by lowering the glass transition temperature (Tg) of the polymer, making it more flexible. The choice of the ester group is crucial in determining the compatibility and efficiency of the plasticizer with the polymer matrix. researchgate.netmdpi.com
The strategic modification of the ester group and the aromatic ring of the cinnamate scaffold allows for the fine-tuning of its physicochemical properties to meet diverse functional needs.
| Structural Modification | Target Property | Observed Effect | Example Compound(s) | Reference |
|---|---|---|---|---|
| Increase in ester alkyl chain length (e.g., methyl to butyl) | Antifungal Activity | Increased activity due to higher lipophilicity. | Butyl Cinnamate | nih.govmdpi.com |
| Ester alkyl chain of five carbons | Antibacterial Activity (S. aureus) | Inactive, possibly due to steric effects. | This compound | mdpi.com |
| Incorporation of various ester groups (allyl, isobutyl, etc.) | Polymer Ductility (Plasticization) | Significantly increases elongation at break and impact strength of PLA. | Allyl Cinnamate, Isobutyl Cinnamate | researchgate.net |
| Substitution on the aromatic ring (e.g., 4-hydroxy-3-nitro) | Antiprotozoal Activity | Resulted in high potency against L. donovani. | 4-hydroxy-3-nitrophenyl Cinnamate Esters | nih.gov |
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Modern spectroscopy offers powerful, non-destructive methods to ascertain the chemical structure of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most indispensable tools in the analytical chemist's arsenal (B13267) for characterizing molecules like pentyl cinnamate (B1238496).
NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR can reveal the chemical environment, connectivity, and stereochemistry of atoms within the structure of pentyl cinnamate.
Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The spectrum of this compound shows characteristic signals corresponding to the aromatic protons of the cinnamoyl group, the vinylic protons of the double bond, and the aliphatic protons of the pentyl ester chain.
While a publicly available, fully assigned spectrum for this compound is not readily found, the data for its close analog, butyl cinnamate, offers a reliable reference for interpretation. The ¹H NMR spectrum of butyl cinnamate in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be extrapolated to this compound.
The aromatic protons typically appear as a multiplet in the downfield region, between δ 7.3 and 7.6 ppm. The two vinylic protons are distinct due to their positions relative to the phenyl group and the ester carbonyl. The proton on the carbon adjacent to the aromatic ring (Ar-CH=) appears as a doublet at a higher chemical shift (around δ 7.68 ppm) due to deshielding by the phenyl group. The other vinylic proton (=CH-COO) appears as a doublet at a lower chemical shift (around δ 6.44 ppm). The signals for the pentyl group's protons are found in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the ester oxygen (O-CH₂) is the most deshielded of the pentyl chain, typically appearing as a triplet around δ 4.2 ppm. The subsequent methylene groups appear at progressively lower chemical shifts, with the terminal methyl group appearing as a triplet at the most upfield position, generally below δ 1.0 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 7.30-7.60 | Multiplet | - | 5H |
| Vinylic-H (Ar-CH=) | ~7.70 | Doublet | ~16.0 | 1H |
| Vinylic-H (=CH-COO) | ~6.45 | Doublet | ~16.0 | 1H |
| O-CH₂- | ~4.20 | Triplet | ~6.7 | 2H |
| -CH₂-CH₂O- | ~1.70 | Quintet/Multiplet | ~7.0 | 2H |
| -CH₂-CH₂-CH₂O- | ~1.40 | Sextet/Multiplet | ~7.2 | 2H |
| -CH₂-CH₃ | ~1.35 | Sextet/Multiplet | ~7.3 | 2H |
| -CH₃ | ~0.95 | Triplet | ~7.4 | 3H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the carbons of the pentyl chain.
The ester carbonyl carbon (C=O) is typically the most deshielded, appearing at a chemical shift of approximately δ 167 ppm. The carbons of the aromatic ring resonate in the δ 127-135 ppm region. The vinylic carbons also have characteristic shifts, with the carbon attached to the aromatic ring appearing around δ 145 ppm and the carbon adjacent to the carbonyl group at a lower field, around δ 118 ppm. The carbons of the pentyl group are found in the upfield region, with the carbon bonded to the ester oxygen (O-CH₂) appearing around δ 65 ppm and the terminal methyl carbon at approximately δ 14 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167.0 |
| Vinylic (Ar-CH=) | ~145.0 |
| Aromatic (C-Ar) | ~134.5 |
| Aromatic (CH-Ar) | 128.0 - 131.0 |
| Vinylic (=CH-COO) | ~118.0 |
| O-CH₂- | ~65.0 |
| -CH₂-CH₂O- | ~31.0 |
| -CH₂-CH₂-CH₂O- | ~28.0 |
| -CH₂-CH₃ | ~22.5 |
| -CH₃ | ~14.0 |
NMR spectroscopy is also a valuable tool for studying the behavior of molecules in complex systems, such as nanoemulsions. Research has demonstrated the use of NMR to confirm the successful encapsulation of this compound within nanoemulsion-based delivery systems, such as solid microparticles. rsc.orgresearchgate.net By analyzing the NMR spectra of the nanoemulsion or the resulting microparticles, the presence of the characteristic signals of this compound confirms its incorporation. rsc.orgresearchgate.net Furthermore, changes in the chemical shifts or signal broadening in the NMR spectrum can provide insights into the interactions between this compound and the other components of the nanoemulsion, such as surfactants and oils, and can be used to study the kinetics of molecular exchange between different phases within the emulsion. rsc.orgresearchgate.netnp-mrd.org
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for a given mass.
For this compound (C₁₄H₁₈O₂), the theoretical monoisotopic mass is 218.13068 g/mol . In HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The instrument then measures the exact mass of this ion. The experimentally determined mass can then be compared to the theoretical mass calculated for the expected formula. A close match between the experimental and theoretical mass provides definitive evidence for the compound's elemental composition. rsc.org For this compound, the expected [M+H]⁺ ion would have a theoretical m/z of 219.13851. The observation of this ion with high mass accuracy in an HRMS spectrum confirms the identity of the synthesized or isolated compound. rsc.org
Interactive Data Table: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | |
| Theoretical Monoisotopic Mass | 218.13068 g/mol | |
| Theoretical Exact Mass | 218.13100 g/mol | |
| Expected Ion (Protonated) | [M+H]⁺ | rsc.org |
| Theoretical m/z of [M+H]⁺ | 219.13851 |
Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure as an α,β-unsaturated ester. researchgate.net
The analysis of its vibrational spectrum reveals key features. A strong absorption band is observed for the carbonyl (C=O) stretching of the ester group. researchgate.netresearchgate.net The spectrum also shows bands corresponding to the C=C stretching of the alkene and the aromatic ring. researchgate.netscielo.org.mx The presence of the pentyl group is confirmed by C-H stretching vibrations of the alkyl chain. Furthermore, the C-O stretching vibrations characteristic of the ester linkage are also evident. researchgate.net Comparing the spectrum to that of cinnamic acid allows for the clear identification of vibrations associated with the pentyl ester group. researchgate.net
Table 3: Key Vibrational Frequencies in the FTIR Spectrum of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3060 | C-H Stretch | Aromatic/Vinylic | scielo.org.mx |
| ~2960 | C-H Stretch (asymmetric) | Alkyl (CH₃) | researchgate.net |
| ~2870 | C-H Stretch (symmetric) | Alkyl (CH₂) | researchgate.net |
| ~1710 | C=O Stretch | Ester Carbonyl | researchgate.net |
| ~1635 | C=C Stretch | Alkene | researchgate.netscielo.org.mx |
| ~1576, ~1494, ~1450 | C=C Stretch | Aromatic Ring | researchgate.net |
| ~1170 | C-O Stretch (asymmetric) | Ester | researchgate.net |
| ~980 | C-H Bend (out-of-plane) | Trans-alkene | researchgate.net |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification. High-performance liquid chromatography is the predominant method used for these purposes.
Liquid Chromatography (LC) Techniques
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for assessing the purity and quantifying this compound. researchgate.net This technique uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). lstmed.ac.uk For a non-polar compound like this compound, a reversed-phase setup is typically employed, using a C18 stationary phase. researchgate.net
A gradient elution program, often involving a mixture of water and acetonitrile (B52724) or methanol (B129727), is used to separate this compound from more polar and less polar impurities. researchgate.net The Diode Array Detector (DAD) measures the absorbance of the eluent across a range of wavelengths simultaneously. sigmaaldrich.com This is particularly advantageous as it allows for the confirmation of peak purity by comparing spectra across the peak and provides spectral information that can help in the identification of the compound. researchgate.net Quantification is achieved by integrating the peak area at the wavelength of maximum absorbance and comparing it to a calibration curve constructed from standards of known concentration. researchgate.net
Table 4: Typical HPLC-DAD System Parameters for Cinnamate Analysis
| Parameter | Setting | Reference |
|---|---|---|
| System | High-Performance Liquid Chromatography | lstmed.ac.uk |
| Detector | Diode Array Detector (DAD) | researchgate.net |
| Column | Reversed-Phase C18 | researchgate.net |
| Mobile Phase | Acetonitrile and Water (with optional acid modifier like TFA) | researchgate.net |
| Elution Mode | Gradient | researchgate.net |
| Detection Wavelength | Scanned range (e.g., 200-400 nm), quantification at λmax (~280 nm) | researchgate.net |
Following its synthesis, crude this compound contains various impurities, including unreacted starting materials, by-products, and residual reagents. bachem.com Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying the crude product to a high degree of purity. nih.gov
The principle is similar to analytical RP-HPLC but is performed on a larger scale using wider columns to accommodate higher sample loads. nih.gov The crude mixture is dissolved in a minimal amount of a suitable solvent and injected onto a preparative C18 column. bachem.com A shallow gradient of a polar solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is employed. bachem.comresearchgate.net The trifluoroacetic acid acts as an ion-pairing agent, improving peak shape. nih.gov
As the gradient progresses, compounds elute based on their hydrophobicity, with more polar impurities eluting first, followed by the target this compound, and then more non-polar impurities. bachem.com Fractions are collected as they exit the detector, and those containing the pure compound, as determined by analytical HPLC, are pooled together. bachem.com The final step involves the removal of the mobile phase solvents, typically through lyophilization or rotary evaporation, to yield the purified this compound. bachem.com
Gas Chromatography (GC) Techniques
Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. When coupled with various detectors and specialized injection systems, GC offers robust and detailed analytical insights.
This advanced technique is highly effective for the determination of volatile compounds in complex aqueous matrices. nih.gov The methodology involves headspace sampling, where volatile analytes are extracted from the sample's vapor phase, minimizing matrix interference and eliminating the need for extensive sample preparation. nih.gov The sample is then introduced into a programmable temperature vaporizer (PTV) inlet. nih.govnih.gov The PTV is often used in a "solvent vent" mode, where the analytes are cold-trapped on a packed liner while the matrix (like water vapor) is purged, allowing for the injection of a large volume of the sample in splitless mode. nih.gov This process concentrates the analytes, leading to very low detection limits. nih.gov
Following trapping, the PTV is rapidly heated, desorbing the analytes onto a capillary column for fast GC separation. nih.gov The separated compounds are then detected by a quadrupole mass spectrometer (qMS), which provides both identification and quantification, even at parts-per-trillion (ppt) levels. nih.gov The use of mass spectrometry offers high selectivity and sensitivity, making this method suitable for identifying and quantifying volatile esters like this compound in challenging samples such as environmental water or biological fluids. nih.govnih.gov The entire GC run time can be very short, often under 10 minutes. nih.gov
Table 1: Key Features of the HS-PTV-GC-qMS Technique
| Feature | Description | Benefit for Analysis | Source |
|---|---|---|---|
| Sample Introduction | Headspace (HS) sampling | Minimizes matrix effects and sample preparation artifacts. | nih.gov |
| Injection | Programmable Temperature Vaporizer (PTV) | Enables cold trapping and concentration of analytes while venting unwanted matrix components (e.g., water). | nih.govnih.gov |
| Separation | Fast Gas Chromatography (GC) | Allows for rapid separation of complex mixtures. | nih.gov |
| Detection | Quadrupole Mass Spectrometry (qMS) | Provides sensitive and specific identification and quantification of analytes. | nih.gov |
| Sensitivity | Parts-per-trillion (ppt) range | Extremely sensitive for trace-level analysis. | nih.gov |
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) is a solvent-free, versatile, and efficient technique for sample preparation and analysis. nih.gov It is particularly well-suited for the qualitative and quantitative analysis of essential oil components. nih.gov The SPME method utilizes a fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) that is exposed to the sample or its headspace. science.gov Volatile and semi-volatile analytes, such as this compound, adsorb onto the fiber. nih.govscience.gov
After an optimized extraction time, the fiber is retracted and transferred to the hot injector of the gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov This approach minimizes matrix effects while pre-concentrating the analytes, allowing for very low detection limits. nih.gov The GC-FID system offers high sensitivity, stability, and a wide linear dynamic range, making it ideal for the quantification of volatile compounds. nih.gov This technique has been successfully used to quantify the main components of essential oils encapsulated in polymeric nanocapsules, demonstrating its applicability for analyzing this compound in similar formulations. nih.gov
Gas Chromatography coupled with Orbitrap Mass Spectrometry (GC Orbitrap MS) represents a powerful platform for the comprehensive analysis of complex samples. thermofisher.com This high-resolution, accurate-mass (HRAM) system provides exceptional selectivity and confident compound identification. thermofisher.comthermofisher.com The Orbitrap mass analyzer routinely achieves high mass resolution (e.g., 60,000 FWHM) and sub-parts-per-million (ppm) mass accuracy. thermofisher.comthermofisher.com This level of performance ensures the reliable identification of target compounds like this compound even in highly complex matrices, such as food extracts or biological samples, by providing elemental compositions. thermofisher.com
Unlike targeted methods like triple quadrupole MS, the GC Orbitrap system operates in full-scan mode, acquiring a complete high-resolution mass spectrum of all ions. thermofisher.com This allows for both targeted quantification and untargeted screening of a virtually unlimited number of compounds in a single run. thermofisher.com This capability is invaluable for identifying not only the parent compound but also potential metabolites or degradation products. The C-Trap within the system regulates the number of ions entering the Orbitrap analyzer, preventing detector saturation from high-concentration components and maintaining mass accuracy across a wide dynamic range. thermofisher.com This makes GC Orbitrap MS a robust tool for both routine quantitative analysis and discovery-based research involving compounds like this compound. thermofisher.comwiley.com
Advanced Characterization in Delivery Systems
When this compound is incorporated into delivery systems, such as microparticles, its physical state and the morphology of the carrier system must be thoroughly characterized.
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) of this compound in Formulations
Thermal analysis techniques are crucial for confirming the presence and physical state of an active compound within a formulation. nih.gov
Differential Scanning Calorimetry (DSC) is a highly sensitive method used to study the thermal properties of materials. nih.gov In the context of this compound-loaded microparticles, DSC analysis provides insight into the interaction between the compound and the carrier material. researchgate.net A study on solid microparticles containing this compound used maltodextrin (B1146171) as the wall material. researchgate.netmdpi.com The DSC curve for pure this compound showed a characteristic endothermic peak at 219.8 °C, corresponding to its boiling point and thermal decomposition. The curve for pure maltodextrin showed a broad endothermic event between 30 °C and 140 °C, related to water loss. researchgate.net In the DSC curve of the microparticles containing this compound, the characteristic peak of the active compound was absent. Instead, a new, single endothermic event appeared at a lower temperature (around 177.3 °C). researchgate.net This indicates that the this compound was successfully encapsulated and molecularly dispersed within the maltodextrin matrix, rather than being present in a crystalline state. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and composition of formulated products. For instance, TGA has been used to determine the loading percentage of cinnamaldehyde (B126680) in nanoparticles by measuring the mass loss at different temperatures, a technique equally applicable to this compound formulations. nih.gov
Table 2: Summary of DSC Findings for this compound Microparticles
| Sample | Key Thermal Events | Interpretation | Source |
|---|---|---|---|
| This compound (Pure) | Sharp endothermic peak at 219.8 °C | Corresponds to boiling and decomposition. | researchgate.net |
| Maltodextrin (Carrier) | Broad endothermic event (30-140 °C) | Water loss from the polymer. | researchgate.net |
| PC-loaded Microparticles | Absence of the 219.8 °C peak; new single peak at ~177.3 °C | this compound is molecularly dispersed within the maltodextrin matrix, indicating successful encapsulation. | researchgate.net |
Microscopic Techniques for Morphological Assessment (e.g., Scanning Electron Microscopy for Microparticles)
Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology and size of micro-scale delivery systems. mdpi.comresearchgate.net In a study developing solid microparticles to carry this compound, SEM was used to observe the morphology of particles produced by spray drying a nanoemulsion with maltodextrin as an adjuvant. mdpi.com
The SEM images revealed that the resulting microparticles (designated MP1, MP2, and MP3) had variations in size. mdpi.com The average sizes were measured to be 6.79 µm for MP1, 3.62 µm for MP2, and 5.57 µm for MP3. mdpi.com The particles generally presented a spherical shape with irregular surfaces, characterized by depressions and a shriveled appearance. mdpi.com This morphology is typical for materials produced by the spray drying technique. The analysis confirmed the successful formation of solid microparticles containing the this compound nanoemulsion. nih.govmdpi.com Such morphological assessment is critical as particle size and surface characteristics can influence the stability and release profile of the encapsulated compound. nih.govresearchgate.net
Table 3: Morphological Characteristics of this compound Microparticles via SEM
| Microparticle Sample | Average Size | Observed Morphology | Source |
|---|---|---|---|
| MP1 | 6.79 µm | Spherical with irregular, shriveled surfaces. | mdpi.com |
| MP2 | 3.62 µm | Spherical with irregular, shriveled surfaces. | mdpi.com |
| MP3 | 5.57 µm | Spherical with irregular, shriveled surfaces. | mdpi.com |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Maltodextrin |
| Cinnamaldehyde |
| Trihalomethanes |
| Polydimethylsiloxane |
Computational Chemistry and Theoretical Investigations
Molecular Structure and Conformation Studies
The three-dimensional structure and conformational flexibility of cinnamate (B1238496) esters are fundamental to their chemical and physical properties. Theoretical methods are extensively used to explore these aspects in detail.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of cinnamate derivatives. researchgate.netmdpi.comnih.govnih.gov Researchers employ various functionals and basis sets to predict molecular properties. For instance, a benchmark study on ethylhexyl methoxycinnamate found that the B3LYP and B3P86 functionals were effective in reproducing experimental UV-vis spectra. researchgate.net DFT calculations have been successfully used to predict the geometrical parameters of novel fluorinated phenyl cinnamate liquid crystals, with results from the B3LYP/6-311G** level of theory correlating well with experimental data. mdpi.com
These calculations are not limited to single molecules. The host-guest interactions between methoxy (B1213986) cinnamic acid derivatives and cyclodextrins have been modeled using the M06-2X/6-31G(d,p) level of theory to understand how these complexes can improve the stability of UV-filter compounds. nih.gov Furthermore, DFT has been applied to elucidate the reaction mechanisms of cinnamyl cinnamate esters in intramolecular Diels-Alder reactions and to compare the computed and experimental spectroscopic data for various 3-cinnamoyl 4-hydroxycoumarin (B602359) derivatives. nih.govcmu.ac.th
| Cinnamate Derivative | DFT Functional/Method | Basis Set | Investigated Properties | Reference |
|---|---|---|---|---|
| Ethylhexyl methoxycinnamate | B3LYP, B3P86 | 6-311+G(d,p) | UV-vis spectra prediction | researchgate.net |
| Fluorinated Phenyl Cinnamates | B3LYP | 6-311G** | Geometrical parameters, total energy | mdpi.com |
| Methoxy Cinnamic Acid Derivatives | M06-2X | 6-31G(d,p) | Host-guest interaction geometry and energy | nih.gov |
| 3-Cinnamoyl 4-hydroxycoumarin Derivatives | B3LYP, HF, M06-2x | 6-31++G(d,p) | Optimized molecular structure, spectroscopic parameters | nih.gov |
| Cinnamyl Cinnamate Esters | DFT | Not Specified | Intramolecular Diels-Alder reaction mechanism | cmu.ac.th |
The ester group in cinnamates can adopt different orientations relative to the C=C double bond, primarily the s-cis and s-trans conformations. Infrared spectroscopy studies on phenyl cinnamate have indicated the presence of both s-cis and s-trans conformers in equilibrium. cdnsciencepub.com Theoretical studies elaborate on this by analyzing the potential energy surface (PES) to determine the relative stability of these conformers. For cinnamanilides, it was proposed that the s-cis form is more stable due to electrostatic repulsion between the anilide nitrogen and the β-carbon in the s-trans form, an explanation also suggested for the stability of phenyl cinnamate's s-cis form. ias.ac.in
Computational analysis of ethyl (E)-cinnamate using the G3(MP2)//B3LYP method has been performed to map its potential energy surface and identify the most stable conformers. researchgate.net The complexity of the ester group itself has been shown to be a critical factor; theoretical studies on para-substituted cinnamates revealed that the potential energy surface is significantly altered by the size of the ester group (e.g., methyl vs. ethyl vs. 2-ethylhexyl), which affects the accessibility of certain electronic states like the ¹nπ* state. illinois.edu The analysis of the PES is also fundamental to understanding dynamic processes, such as the non-radiative decay pathways following photoexcitation, which often involve movement along the surface towards conical intersections where different electronic states cross. mdpi.comresearchgate.netresearchgate.net
| Compound/Class | Key Findings | Computational/Experimental Method | Reference |
|---|---|---|---|
| Phenyl Cinnamate | Coexistence of s-cis and s-trans conformers. | Infrared Spectroscopy | cdnsciencepub.com |
| Cinnamanilides | s-cis form is more stable due to electrostatic repulsion in the s-trans form. | Theoretical Analysis | ias.ac.in |
| Ethyl (E)-Cinnamate | Detailed conformational analysis and PES mapping. | G3(MP2)//B3LYP | researchgate.net |
| para-Hydroxy Methylcinnamate | Qualitative PES illustrates non-radiative decay routes. | Time-dependent DFT | mdpi.comresearchgate.net |
| para-Substituted Cinnamates | Ester group complexity alters the PES and the relative energy of the ¹nπ* state. | Quantum Chemical Calculations | illinois.eduillinois.edu |
Reactivity and Reaction Mechanism Predictions
Theoretical chemistry is instrumental in predicting how molecules like pentyl cinnamate will behave in chemical reactions, from their response to light to their participation in complex organic transformations.
Cinnamates are well-known for their ability to absorb UV radiation, a property that makes them effective sunscreen agents. nih.gov Computational studies, particularly using time-dependent DFT (TD-DFT), have been crucial in uncovering the mechanisms by which these molecules dissipate absorbed UV energy without breaking down. nih.govacs.org Upon photoexcitation to the bright S₁(¹ππ*) state, a common and highly efficient non-radiative decay (NRD) pathway has been identified for many cinnamate derivatives. mdpi.comrsc.org
This photophysical process is often described as a multi-step cascade:
Internal Conversion (IC): The molecule first undergoes an ultrafast internal conversion from the initially excited S₁(¹ππ) state to a nearby dark singlet state of ¹nπ character. rsc.orgtandfonline.comrsc.org
Intersystem Crossing (ISC): From the ¹nπ* state, the molecule efficiently transitions to the triplet manifold, typically the T₁ (³ππ*) state, via intersystem crossing. mdpi.comnih.govacs.org
Relaxation to Ground State: Finally, the molecule relaxes from the triplet state back to the ground state (S₀), often involving trans → cis isomerization around the C=C double bond, effectively converting the light energy into thermal energy. rsc.org
The complete pathway is often summarized as ¹ππ* → ¹nπ* → ³ππ* → S₀. mdpi.comnih.govrsc.org The lifetimes of these excited states are extremely short. For example, the S₁(¹ππ*) state lifetime of s-cis para-hydroxy methylcinnamate was determined to be approximately 2.5 picoseconds, while for methyl cinnamate, it is around 4.5 ps. mdpi.comnih.govtandfonline.com These rapid, efficient NRD pathways are key to the photostability of many cinnamate-based UV filters.
Beyond photochemistry, computational methods are used to map out the mechanisms of various ground-state chemical reactions involving cinnamates. DFT calculations have been used to predict the reaction pathway of the intramolecular Diels-Alder reaction of cinnamyl cinnamate esters, detailing the energetics of the [4+2] cycloaddition and subsequent rearomatization steps. cmu.ac.th Similarly, the mechanism of the Diels-Alder reaction between (E)-methyl cinnamate and cyclopentadiene (B3395910) has been characterized using DFT. researchgate.net
In another example, the mechanism of the enantioselective [2+2] cycloaddition of cinnamate esters, catalyzed by a combination of an Iridium photocatalyst and a chiral Lewis acid, was investigated computationally. acs.org The calculations revealed that the Lewis acid's primary role is to lower the energy of the cinnamate's frontier molecular orbitals, which accelerates the critical energy transfer step from the photocatalyst to the substrate. acs.org These theoretical insights are vital for optimizing reaction conditions and designing more effective catalysts for synthesizing valuable cyclobutane (B1203170) structures from simple cinnamate precursors.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net These models use calculated molecular descriptors (representing properties like geometry, electronics, and lipophilicity) to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.
Cinnamic acid derivatives, including esters like this compound, have been the subject of numerous QSAR and SAR studies for a wide range of biological applications:
Antitubercular Activity: A QSAR model developed for cinnamic acid derivatives against Mycobacterium tuberculosis found that geometrical and electronic properties were the most critical descriptors for predicting activity. mdpi.com
Antifungal Activity: QSAR models have been established to predict the activity of cinnamaldehyde (B126680) derivatives against wood-decaying fungi. mdpi.com
Antimalarial Activity: A 3D-QSAR study on cinnamic acid derivatives with activity against Plasmodium falciparum identified van der Waals energy, the energy of the LUMO, and the principal moment of inertia as key descriptors. asianpubs.org
Larvicidal Activity: SAR studies on cinnamic acid derivatives as larvicides against Aedes aegypti highlighted the importance of the ester side chain. researchgate.net Notably, derivatives with medium-length alkyl chains, such as butyl cinnamate and This compound , showed excellent activity. researchgate.net
Antitrypanosomal Activity: Studies on a series of cinnamate, p-coumarate, and ferulate esters against Trypanosoma cruzi showed that esters with C4-C7 linear alkyl chains, including This compound , were particularly active. scielo.brresearchgate.net
These studies demonstrate the power of computational modeling to rationalize observed biological activities and to provide a theoretical framework for designing new derivatives with improved performance for specific therapeutic or agricultural applications. mdpi.com
| Biological Activity | Compound Class | Key Findings/Descriptors | Reference |
|---|---|---|---|
| Antitubercular | Cinnamic acid derivatives | Geometrical and electronic properties are critical. | mdpi.com |
| Antifungal | Cinnamaldehyde derivatives | QSAR models established for activity against wood-decaying fungi. | mdpi.com |
| Antimalarial | Cinnamic acid derivatives | van der Waals energy, LUMO energy, moment of inertia. | asianpubs.org |
| Larvicidal (A. aegypti) | Cinnamic acid esters | Medium alkyl chains (butyl, pentyl) provide excellent activity. | researchgate.net |
| Antitrypanosomal (T. cruzi) | Cinnamate, p-coumarate, ferulate esters | C4-C7 linear alkyl chains are important for bioactivity. | scielo.brresearchgate.net |
| Amylase Inhibition | Cinnamic acid derivatives | Hydrophobicity of substituents is important. | popline.org |
Correlation of Molecular Descriptors with Biological Activity
The biological activity of cinnamate esters, including this compound, is closely linked to specific molecular properties, often referred to as molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies on cinnamate analogues have revealed that biological activity has a strong dependence on the number and type of polar atoms, which in turn affect the hydrophobic and hydrophilic characteristics of the molecule mdpi.com.
For cinnamic acid derivatives, the length of the alkyl side-chain and the resulting lipophilicity have been identified as crucial features correlated with biological activity researchgate.netscielo.br. In the context of larvicidal activity against Aedes aegypti, a clear structure-activity relationship has been observed. Cinnamic acid derivatives with medium-length alkyl chains, such as butyl cinnamate and this compound, demonstrated excellent larvicidal effects mdpi.comresearchgate.net. This compound was found to be the most active among seventeen derivatives tested, with a lethal concentration (LC50) of 0.17 mM mdpi.comnih.gov.
However, the relationship is not always linear. In antifungal studies, while increasing the carbon chain length from a methyl to a butyl group enhanced activity, this compound showed no activity against Candida species and only weak bioactivity against Aspergillus flavus and Penicillium citrinum mdpi.comnih.gov. This suggests that other factors, such as steric effects from a bulkier terminal group, can also significantly influence bioactivity mdpi.comresearchgate.net.
Table 1: Larvicidal and Antifungal Activity of Selected Cinnamate Esters
| Compound | Alkyl Chain | Larvicidal LC50 vs. A. aegypti (mM) mdpi.com | Antifungal MIC vs. A. flavus & P. citrinum (µM) mdpi.com | Antifungal MIC vs. Candida spp. (µM) mdpi.com |
|---|---|---|---|---|
| Butyl Cinnamate | C4 | 0.21 | 626.62 | 626.62 |
| This compound | C5 | 0.17 | 2345.39 | Inactive |
Predictive Modeling for Bioactivity Profiling
Predictive modeling, particularly through QSAR, is a valuable tool for profiling the potential biological activities of compounds nih.gov. Such models have been developed to predict the antifungal, antileishmanial, and antitrypanosomal activities of various cinnamate esters mdpi.comresearchgate.net. These computational approaches allow for the screening of new compounds and the prediction of their activity before synthesis researchgate.net.
For cinnamic acid derivatives, molecular modeling has been used to predict a multi-target mechanism of action for their observed larvicidal activity mdpi.comnih.gov. By suggesting potential biological targets, these predictive models provide a foundation for further experimental validation and a deeper understanding of the compound's bioactivity profile mdpi.comresearchgate.net.
Molecular Docking and Interaction Studies with Biological Targets
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and affinity.
Investigating Ligand-Protein Binding Mechanisms (e.g., Carbonic Anhydrase, Histone Deacetylase, Sodium-Dependent Cation-Chloride Co-transporters)
Molecular modeling studies on cinnamic acid derivatives have suggested that their larvicidal activity may stem from a multi-target mechanism that includes the inhibition of several key proteins mdpi.comresearchgate.netnih.gov.
Carbonic Anhydrase (CA): This enzyme is crucial for pH regulation and ion transport in mosquitoes, making it a viable target for larvicides mdpi.comnih.gov. Docking studies with this compound suggest it can bind to and potentially inhibit this enzyme mdpi.comresearchgate.net.
Histone Deacetylase (HDAC): HDACs are enzymes involved in epigenetic regulation and are considered potential drug targets mdpi.comnih.gov. Molecular docking analyses suggest that this compound may act as an inhibitor of histone deacetylase 2 (HDAC2) in Aedes aegypti mdpi.comresearchgate.netnih.gov. In fungi, simulations have also identified histone deacetylases like caHOS2 and caRPD3 as likely targets for the related compound, butyl cinnamate mdpi.comresearchgate.net.
Sodium-Dependent Cation-Chloride Co-transporters (CCC): These transporters are involved in ion transport across cell membranes mdpi.comnih.gov. Molecular docking simulations of this compound with two specific transporters in A. aegypti, CCC2 and CCC3, revealed highly similar binding modes. In both cases, the phenyl ring of this compound orients towards the bottom of the ion-binding cavity, while its pentyl group is positioned toward the entrance of the pocket mdpi.com. The high degree of identity between the amino acid residues in the binding sites of these two transporters likely accounts for the similar predicted interactions mdpi.com.
Table 2: Predicted Biological Targets of this compound in Aedes aegypti mdpi.comresearchgate.net
| Target Protein | Protein Class | Predicted Role in Bioactivity |
|---|---|---|
| Carbonic Anhydrase (CA) | Metalloenzyme | Inhibition may disrupt pH balance and ion transport. |
| Histone Deacetylase 2 (HDAC2) | Hydrolase | Inhibition can affect epigenetic regulation. |
| Sodium-Dependent Cation-Chloride Co-transporter 2 (CCC2) | Transmembrane Protein | Inhibition may interfere with ion transport. |
| Sodium-Dependent Cation-Chloride Co-transporter 3 (CCC3) | Transmembrane Protein | Inhibition may interfere with ion transport. |
Analysis of Interactions with Cellular Components (e.g., Ergosterol (B1671047), Cell Wall)
In addition to specific protein targets, the mechanism of action for cinnamates can also involve direct interactions with essential cellular structures, particularly in fungi.
Ergosterol: This sterol is a vital component of the fungal plasma membrane, analogous to cholesterol in mammalian cells. Studies on cinnamate esters, such as propyl and butyl cinnamate, have shown that they can directly interact with ergosterol mdpi.comresearchgate.net. This interaction can disrupt the integrity of the fungal membrane, contributing to the compound's antifungal effect benchchem.com.
Cell Wall: The fungal cell wall provides structural support and protection. Research indicates that some cinnamate derivatives can interact with the cell wall, further compromising the fungal cell's viability mdpi.comresearchgate.net. While these specific studies focused on shorter-chain cinnamates, they highlight a potential mechanism that could be relevant to this compound's weak antifungal properties mdpi.com.
Biological Activities and Mechanistic Research
The primary biological significance of pentyl cinnamate (B1238496) in the context of pest control lies in its potent larvicidal properties. Research has increasingly pointed towards its potential as a formidable agent for targeting the larval stages of disease-spreading mosquitoes, thereby interrupting their life cycle and curbing the transmission of vector-borne illnesses.
Efficacy Against Mosquito Vectors (e.g., Aedes aegypti L3 and L4 Larvae)
Pentyl cinnamate has demonstrated exceptional larvicidal activity against the larvae of Aedes aegypti, the primary vector for dengue fever, Zika virus, and chikungunya. nih.govnih.gov Studies focusing on the fourth larval instar (L4) have been particularly revealing.
In a notable study, this compound was identified as one of the most effective compounds among a series of seventeen cinnamic acid derivatives tested against Ae. aegypti L4 larvae. nih.gov The efficacy of a larvicide is typically quantified by its median lethal concentration (LC50), which represents the concentration of the substance required to kill 50% of a test population. This compound exhibited a remarkably low LC50 value, indicating high potency. Specifically, its LC50 was recorded as 0.17 mM. nih.gov This high level of activity underscores its potential for development as a powerful tool in mosquito abatement programs.
Comparative Analysis with Other Cinnamate Esters and Natural Compounds
The larvicidal efficacy of this compound becomes even more apparent when compared with other related cinnamate esters and its parent compound, cinnamic acid. A systematic investigation into a series of cinnamic acid derivatives revealed a clear trend related to the chemical structure of the ester group. nih.gov
Compounds with medium-length alkyl chains, such as this compound and butyl cinnamate, displayed superior larvicidal activity. nih.gov In contrast, esters with shorter alkyl chains or aryl substituents were found to be less potent. For instance, methyl cinnamate and ethyl cinnamate showed higher LC50 values, indicating lower efficacy. nih.gov Cinnamic acid itself, the foundational molecule for these esters, was significantly less active than its more potent derivatives. nih.gov
This comparative analysis highlights that the esterification of cinnamic acid and the specific length of the alkyl chain are crucial for enhancing its larvicidal properties. The performance of this compound suggests an optimal structural configuration for penetrating the larval cuticle or interacting with biological targets within the mosquito larvae.
Interactive Data Table: Comparative Larvicidal Activity of Cinnamate Derivatives against Aedes aegypti L4 Larvae
| Compound Name | LC50 (mM) | Relative Potency |
| This compound | 0.17 | Very High |
| Butyl cinnamate | 0.21 | High |
| Benzyl (B1604629) cinnamate | 0.55 | Moderate |
| Ethyl cinnamate | 0.74 | Moderate |
| Cinnamic acid | >3.54 | Low |
Note: Data sourced from a 2020 study by de O. Santos et al. nih.gov A lower LC50 value indicates higher larvicidal activity.
Structure-Activity Relationships (SAR) in Larvicidal Efficacy
The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a compound influences its biological activity. In the case of cinnamate esters, SAR analysis has provided clear evidence for the importance of the ester side chain in determining larvicidal potency. nih.gov
The research has demonstrated that the length and nature of the alkyl chain attached to the cinnamate core are pivotal. nih.gov A general trend observed is that larvicidal activity increases with the length of the linear carbon chain up to a certain point. This compound, with its five-carbon chain, appears to be at or near the optimal length for activity against Aedes aegypti larvae. nih.gov This suggests that the lipophilicity and steric properties of the pentyl group enhance the molecule's ability to traverse the larval membranes and interact effectively with its molecular targets. Esters with shorter chains, like methyl and ethyl cinnamate, are less effective, as are those with bulkier aryl groups, such as benzyl cinnamate. nih.gov This underscores that a specific molecular architecture, exemplified by this compound, is key to its powerful insecticidal action. nih.gov
Antimicrobial Activity
This compound has been evaluated for its efficacy against a range of pathogenic fungi and bacteria, with its activity being highly dependent on the specific microorganism.
Research has shown that this compound's antifungal spectrum is selective. It was reported to be inactive against tested species of Candida, a common opportunistic fungal pathogen. nih.govmdpi.com
In contrast, it demonstrated weak bioactivity against the filamentous fungi Aspergillus flavus and Penicillium citrinum, with a Minimum Inhibitory Concentration (MIC) of 2345.39 μM. nih.govmdpi.com A. flavus is a known producer of mycotoxins in food, and P. citrinum is also a food spoilage fungus. nih.govnih.govmdpi.com The activity, though weak, suggests a potential for this compound in applications targeting these specific molds.
Table 2: Antifungal Efficacy of this compound This table is interactive. Click on the headers to sort the data.
| Fungal Species | Type | Activity of this compound (MIC) | Reference |
|---|---|---|---|
| Candida spp. | Yeast | Inactive | nih.govmdpi.com |
| Aspergillus flavus | Mold | Weakly Bioactive (2345.39 µM) | nih.govmdpi.com |
| Penicillium citrinum | Mold | Weakly Bioactive (2345.39 µM) | nih.govmdpi.com |
The antibacterial properties of this compound appear to be limited. In a study evaluating a series of cinnamate derivatives, this compound, with its five-carbon alkyl chain, was found to be inactive against the Gram-positive bacterium Staphylococcus aureus (ATCC-35903). nih.govmdpi.comresearchgate.net This was in contrast to other esters in the same series, where antibacterial activity generally increased with chain length up to a certain point. nih.govmdpi.com
The antimicrobial effects of cinnamic acid and its derivatives are often attributed to their ability to interfere with microbial cell structures and functions.
A primary mechanism of antimicrobial action for cinnamic acid derivatives is the disruption of the plasma membrane. nih.gov This disruption can occur through direct interaction with membrane components, leading to increased permeability and leakage of essential intracellular contents. nih.govresearchgate.net For fungal cells, a key target within the plasma membrane is ergosterol (B1671047). Studies on cinnamates, such as propyl and butyl cinnamate, have shown that they can directly interact with ergosterol, compromising membrane integrity. nih.gov This interaction disrupts membrane fluidity and essential cellular processes, ultimately leading to cell death. nih.gov
In bacteria, cinnamates can cause membrane distortion, leakage of cytoplasmic contents, and polarization changes. researchgate.net The process of membrane disruption initiates a cascade of events that are detrimental to the cell's survival. nih.gov While the specific interaction of this compound with the plasma membrane has not been as extensively detailed as for other analogues, it is plausible that its antimicrobial activity, where present, involves a similar mechanism of plasma membrane disruption, a hallmark of the cinnamate class of compounds. nih.gov
Mechanisms of Antimicrobial Action
Interaction with Ergosterol and Cell Wall Components
A primary target for the antifungal activity of cinnamate esters is the fungal cell membrane, with particular emphasis on its interaction with ergosterol. nih.gov Ergosterol is a vital lipid, analogous to cholesterol in mammalian cells, that regulates the fluidity and integrity of the fungal plasma membrane. researchgate.net Research on cinnamates has shown that certain derivatives, such as propyl and butyl cinnamate, can directly interact with ergosterol. nih.gov This binding disrupts the membrane structure, leading to increased permeability and the loss of essential cellular contents. mdpi.comnih.gov Damage to the cell membrane is a critical mechanism of antifungal action, and the ability to interfere with ergosterol biosynthesis or function is a hallmark of many established antifungal drugs. researchgate.netnih.gov While direct studies on this compound's binding affinity are specific, its structural similarity to other active alkyl cinnamates suggests a comparable mode of action involving membrane disruption.
Nucleic Acid and Protein Damage
Beyond the cell membrane, another proposed mechanism for the antimicrobial action of cinnamic acid derivatives is the damage to crucial macromolecules, including nucleic acids and proteins. mdpi.com Cellular functions are dependent on the integrity of DNA, which carries genetic information, and RNA, which translates this information into proteins. frontiersin.org Proteins, in turn, perform a vast array of catalytic and structural roles. Damage to these molecules can be catastrophic for a cell. researchgate.net For instance, the alkylation of DNA or RNA can halt replication and transcription, while damage to proteins can inactivate essential enzymes, ultimately leading to cell death. frontiersin.orgnih.gov This mode of action indicates that the effects of cinnamates are not limited to the cell surface but extend to intracellular targets. mdpi.com
Induction of Intracellular Reactive Oxygen Species
Cinnamic acid derivatives have been reported to exert their antimicrobial effects through the induction of intracellular Reactive Oxygen Species (ROS). mdpi.com ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can cause widespread oxidative stress within a cell. nih.gov An accumulation of ROS can lead to severe damage to lipids, proteins, and nucleic acids, disrupting cellular homeostasis. nih.gov This induced oxidative stress is a recognized mechanism by which various antimicrobial agents inhibit the growth of and kill microorganisms, suggesting that this compound may share this capability. nih.gov
Other Proposed Targets (e.g., Benzoate (B1203000) 4-hydroxylase)
The structural core of this compound, the cinnamic acid moiety, is a key intermediate in the phenylpropanoid pathway in plants and microorganisms. nih.gov An important enzyme in this pathway is Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid to produce p-coumaric acid. nih.gov Given that this compound is an ester of cinnamic acid, it is plausible that it could interact with or act as a competitive inhibitor for C4H or other related enzymes. Another related enzyme is Benzoate 4-monooxygenase, which hydroxylates benzoate. wikipedia.org While direct inhibition of these specific enzymes by this compound is not extensively documented, they represent potential molecular targets that warrant further investigation.
Structure-Activity Relationships (SAR) in Antimicrobial Properties
The antimicrobial efficacy of cinnamate derivatives is not uniform; it is profoundly influenced by the specific chemical structure of each molecule. researchgate.net Key determinants of activity include the length of the alkyl ester chain and the nature of any substituents on the aromatic ring. researchgate.net
Impact of Alkyl Chain Length and Branching
Studies comparing a series of alkyl cinnamate esters have demonstrated a clear relationship between the length of the alkyl chain and antimicrobial activity. nih.govmdpi.com Generally, as the length of the carbon chain increases, the lipophilicity of the molecule also increases. mdpi.com This enhanced lipophilicity is thought to facilitate the compound's passage through the lipid-rich biological membranes of microorganisms, thereby improving its efficacy. mdpi.comresearchgate.net
For example, research has shown a trend of increasing antibacterial activity against various strains when moving from methyl cinnamate to longer-chain esters like decyl cinnamate. nih.govmdpi.com However, this trend is not always linear and can be dependent on the specific microbial species being tested. In one study, this compound was found to be inactive against S. aureus, whereas other esters in the same series showed activity, highlighting the complexity of these interactions. mdpi.com
Table 1: Impact of Alkyl Chain Length of Cinnamate Esters on Antibacterial Activity (MIC in µM) A lower MIC value indicates higher potency.
| Compound | Alkyl Chain | MIC (µM) vs. S. aureus | MIC (µM) vs. S. epidermidis | MIC (µM) vs. P. aeruginosa |
|---|---|---|---|---|
| Methyl cinnamate | C1 | 789.19 | 789.19 | 789.19 |
| Ethyl cinnamate | C2 | 726.36 | 726.36 | 726.36 |
| Propyl cinnamate | C3 | 672.83 | 672.83 | 672.83 |
| Butyl cinnamate | C4 | 672.83 | 672.83 | 672.83 |
| This compound | C5 | Inactive | - | - |
| Decyl cinnamate | C10 | 550.96 | 550.96 | 550.96 |
Effect of Substituents on the Aromatic Ring
Modifications to the aromatic ring of the cinnamate structure also play a critical role in determining biological activity. researchgate.net The introduction of different functional groups at various positions on the phenyl ring can dramatically alter a compound's potency and selectivity. researchgate.net For instance, studies on related cinnamides have shown that the presence of an isopropyl group on the aromatic ring was a key feature for the antibacterial activity of 4-isopropylbenzylcinnamide. nih.gov Other research into cinnamate analogues has revealed that nitro-substituted aromatic rings can lead to compounds with high antiprotozoal potency and remarkable selectivity. researchgate.net These findings underscore the importance of the electronic and steric properties of the aromatic ring in the molecular interactions that lead to antimicrobial effects. researchgate.netresearchgate.net
Synergistic Effects with Established Antimicrobials
The combination of natural compounds with existing antimicrobial agents is a promising strategy to combat drug resistance. Research has shown that certain cinnamate esters exhibit synergistic or additive effects when used in conjunction with established antibiotics.
A study investigating the antimicrobial potential of synthetic cinnamates evaluated the synergistic effect of this compound (referred to as compound 7 in the study) with amoxicillin (B794) against Staphylococcus aureus. The checkerboard method was employed to determine the minimum inhibitory concentration (MIC) of each compound alone and in combination.
When tested individually, this compound showed an MIC of 128.0 µg/mL against S. aureus, while amoxicillin had an MIC of 0.015 µg/mL. nih.gov In combination, the MIC of this compound was reduced to 64.0 µg/mL, and the MIC of amoxicillin was significantly lowered to 0.0005 µg/mL. nih.gov This combination resulted in a Fractional Inhibitory Concentration Index (FICI) that indicated an additive effect, demonstrating that the presence of this compound can enhance the efficacy of amoxicillin. nih.gov
It is worth noting that while this compound showed this additive effect with amoxicillin, it was found to be inactive against the tested Candida species. nih.gov However, it did exhibit weak bioactivity against the fungi Aspergillus flavus and Penicillium citrinum. nih.gov
| Compound | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Combined With | Effect |
|---|---|---|---|---|---|
| This compound | S. aureus | 128.0 | 64.0 | Amoxicillin | Additive |
| Amoxicillin | S. aureus | 0.015 | 0.0005 | This compound | Additive |
Other Investigated Biological Activities (of Cinnamate Derivatives)
Cinnamate derivatives, a class of compounds to which this compound belongs, have been the subject of extensive research for a variety of biological activities beyond their antimicrobial properties.
Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are recognized as potent antioxidants. eurekaselect.comingentaconnect.com Their antioxidant activity is largely attributed to their ability to scavenge free radicals, a mechanism that is crucial in mitigating oxidative stress-related damage in the body. nih.govmdpi.com
The core structure of cinnamic acid, which includes a benzene (B151609) ring and a propenoic acid side chain, allows for the stabilization of phenoxyl radicals through resonance. ingentaconnect.com The presence, number, and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring significantly influence the antioxidant capacity. For instance, hydroxycinnamic acids like caffeic acid and ferulic acid are generally more effective antioxidants than their benzoic acid counterparts. ingentaconnect.com
Studies have demonstrated that the esterification of cinnamic acids can modulate their antioxidant activity. core.ac.uk For example, certain ester derivatives of caffeic acid have shown stronger biological activity in preventing lipid peroxidation compared to the parent acid. core.ac.uk The radical scavenging effect of hydroxycinnamic acid stearyl esters has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which confirmed that the sinapic acid derivative had the highest antioxidant activity among the tested esters. mdpi.com This is attributed to the greater degree of steric hindrance and the electron-donating effect of the methoxy groups, which enhances the stability of the resulting aryloxy radical. mdpi.com
| Cinnamate Derivative Class | Key Structural Feature for Activity | Mechanism | Supporting Evidence |
|---|---|---|---|
| Hydroxycinnamic Acids (e.g., Caffeic, Ferulic) | Phenolic hydroxyl group | Free radical scavenging, formation of resonance-stabilized phenoxyl radical | Strong superoxide anion scavenging effects ingentaconnect.com |
| Cinnamic Acid Esters | Esterification of the carboxylic group | Modulation of antioxidant capacity, sometimes enhancing it | Caffeic acid esters showed strong activity against lipid peroxidation core.ac.uk |
| Sinapic Acid Esters | Higher degree of methoxylation | Increased stability of the aryloxy radical | Highest antioxidant activity in DPPH assay among tested stearyl esters mdpi.com |
A key therapeutic target in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like alpha-glucosidase and alpha-amylase in the digestive tract. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia. nih.gov
Several cinnamic acid derivatives have been identified as effective inhibitors of alpha-glucosidase. ui.ac.idresearchgate.net For instance, caffeic acid, ferulic acid, and isoferulic acid have demonstrated potent inhibitory activity against intestinal maltase. nih.gov Kinetic studies revealed that these compounds act as mixed-type or non-competitive inhibitors of the enzyme. nih.gov
The structure of the cinnamate derivative plays a crucial role in its inhibitory activity. A review highlighted that modifications to the phenyl group, the α-β unsaturated bond, and the carboxylic acid functional group all influence the inhibitory potential against α-glucosidase. ui.ac.idresearchgate.net Cinnamoyl sucrose (B13894) esters have also been investigated as alpha-glucosidase inhibitors, with their efficacy depending on the number and position of the cinnamoyl moieties. mdpi.com Tetra-cinnamoyl sucrose esters, for example, exhibited significantly higher α-glucosidase inhibitory activity compared to the standard drug acarbose. mdpi.com
| Cinnamate Derivative | Enzyme Target | Inhibitory Activity (IC50) | Mechanism of Inhibition |
|---|---|---|---|
| Caffeic Acid | Intestinal Maltase | 0.74 +/- 0.01 mM nih.gov | Mixed-inhibition nih.gov |
| Ferulic Acid | Intestinal Maltase | 0.79 +/- 0.04 mM nih.gov | Mixed-inhibition nih.gov |
| Isoferulic Acid | Intestinal Maltase | 0.76 +/- 0.03 mM nih.gov | Mixed-inhibition nih.gov |
| Ferulic Acid | Intestinal Sucrase | 0.45 +/- 0.01 mM nih.gov | Mixed-type nih.gov |
| Isoferulic Acid | Intestinal Sucrase | 0.45 +/- 0.01 mM nih.gov | Mixed-type nih.gov |
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory activities. nih.govmdpi.com Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.
Research has shown that cinnamic acid derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that are central to the inflammatory cascade. eurekaselect.com For example, certain synthesized cinnamic acid hybrids have been evaluated for their ability to inhibit these enzymes. eurekaselect.com In a study on acute lung injury in mice, a series of symmetric cinnamic derivatives were designed and shown to have remarkable inhibitory activity against the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov
The anti-inflammatory effects of cinnamic acid esters have also been reported. Menthyl cinnamate, for instance, is known for its anti-inflammatory properties. researchgate.net Furthermore, some monoterpenoid esters of cinnamic acid have displayed interesting anti-inflammatory activity in carrageenan-induced paw edema tests in mice. mdpi.com
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Cinnamic acid derivatives have emerged as a promising class of compounds with leishmanicidal activity. nih.govnih.gov
Several studies have synthesized and evaluated cinnamic acid derivatives against different Leishmania species. In one study, derivatives possessing isobenzofuranone and 1,2,3-triazole functionalities were tested against Leishmania braziliensis. nih.gov The most effective compounds showed significant toxicity to the amastigote form of the parasite, with ultrastructural analysis revealing that one compound induced impaired cytokinesis and apoptosis in the parasites. nih.gov
Another study investigated the activity of cinnamic acid and its derivatives against Leishmania infantum. nih.gov A cinnamamide (B152044) derivative, N-(4-isopropylbenzyl)cinnamamide, was identified as the most potent antileishmanial agent with a high selectivity index, making it a promising candidate for further development. nih.gov The presence of an electron-withdrawing group on the phenyl ring of cinnamic acid has been suggested to enhance the anti-leishmanicidal activity. mdpi.com
| Cinnamate Derivative | Leishmania Species | Activity | Noted Mechanism |
|---|---|---|---|
| (E)-3-oxo-1,3-dihydroisobenzofuran-5-yl-(3,4,5-trimethoxy) cinnamate | L. braziliensis | >80% toxicity on amastigotes nih.gov | Impaired cytokinesis and apoptosis triggering nih.gov |
| N-(4-isopropylbenzyl)cinnamamide | L. infantum | IC50 = 33.71 μM nih.gov | High selectivity index nih.gov |
| Piperonyl cinnamate | L. infantum | IC50 = 42.80 μM nih.gov | High selectivity index nih.gov |
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of great interest in the cosmetic and medical fields for their potential as depigmenting agents. nih.govbenthamdirect.com
Cinnamic acid and its derivatives have been identified as effective tyrosinase inhibitors. nih.gov Research has focused on modifying the cinnamic acid scaffold to develop more potent and safer inhibitors. nih.gov In one study, two series of novel tyrosinase inhibitors were synthesized by esterifying cinnamic acid derivatives with paeonol (B1678282) or thymol. nih.gov Many of these new esters showed significantly improved inhibitory activity compared to their parent compounds, with some exhibiting IC50 values in the low micromolar range, surpassing the efficacy of the reference compound, kojic acid. nih.gov
The inhibition mechanism has also been explored, with studies showing that different cinnamic acid derivatives can act as reversible, non-competitive, or mixed-type inhibitors of tyrosinase. nih.govrsc.org The presence and position of substituents on the cinnamic acid moiety, such as hydroxyl or fluoro groups, have been shown to influence the inhibitory activity. nih.gov
| Cinnamate Derivative | Tyrosinase Inhibition (IC50) | Inhibition Type |
|---|---|---|
| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) | 2.0 μM nih.gov | Reversible, Non-competitive rsc.org |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g) | 8.3 μM nih.gov | Reversible, Mixed-type rsc.org |
| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a) | 10.6 μM nih.gov | Reversible, Mixed-type rsc.org |
| Kojic Acid (Reference) | 32.2 μM nih.gov | N/A |
Phytotoxic Activity against Parasitic Weeds (e.g., Cuscuta campestris)
Parasitic weeds like Cuscuta campestris (field dodder) pose a significant threat to agriculture, causing severe crop yield losses globally. The development of effective and selective herbicides is crucial for managing these pests. Natural compounds from plants, known as allelochemicals, are a promising source for new herbicidal agents. trans-Cinnamic acid, a natural plant metabolite, and its derivatives have demonstrated notable phytotoxic effects.
A study investigating the structure-activity relationship of trans-cinnamic acid and 24 of its analogs revealed significant inhibitory activity against the in vitro growth of Cuscuta campestris seedlings. mdpi.comresearchgate.net trans-Cinnamic acid itself, at a concentration of 1 mM, inhibited seedling growth by 38.9 ± 4.3%. researchgate.net Notably, several derivatives showed enhanced phytotoxicity compared to the parent compound. Among the esters tested, methyl trans-cinnamate was identified as the most active compound, suggesting that esterification of the carboxylic acid group of cinnamic acid can enhance its herbicidal potency against this parasitic weed. mdpi.comresearchgate.net
While this study did not specifically test this compound, the high activity of methyl trans-cinnamate suggests that other alkyl esters of cinnamic acid could also exhibit significant phytotoxic properties. The lipophilicity conferred by the pentyl group might influence its uptake and activity in the plant. Further research is needed to specifically evaluate the efficacy of this compound against Cuscuta campestris and other parasitic weeds.
Table 1: Inhibitory Activity of trans-Cinnamic Acid and its Derivatives on Cuscuta campestris Seedling Growth
| Compound | Concentration (mM) | Growth Inhibition (%) |
| trans-Cinnamic acid | 1 | 38.9 ± 4.3 |
| Methyl trans-cinnamate | 1 | Most active derivative |
Data sourced from a structure-activity relationship study on trans-cinnamic acid and its analogs. mdpi.comresearchgate.net
Anti-cancer Chemopreventive Activities (for flavonoid compounds with cinnamic backbone)
The cinnamic acid scaffold is a key structural motif in a variety of naturally occurring compounds, including flavonoids, which are known for their diverse pharmacological properties. Numerous studies have highlighted the potential of cinnamic acid derivatives and flavonoids with a cinnamic backbone as anti-cancer and chemopreventive agents. mdpi.comnih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation. mdpi.com
Flavonoids, a class of polyphenolic compounds biosynthetically derived from cinnamic acid, have attracted significant attention for their anti-cancer activities. researchgate.netnih.gov Their mechanisms of action are multifaceted and can involve the modulation of cellular signaling pathways related to cancer development and progression. researchgate.net For instance, some flavonoids can inhibit the activity of drug transporters in cancer cells, potentially overcoming multidrug resistance, a major challenge in chemotherapy. nih.gov
Research on synthetic cinnamic acid derivatives has also yielded promising anti-cancer candidates. For example, a series of novel cinnamic acid analogs were synthesized and evaluated for their in vitro cytotoxicity against the A-549 human lung cancer cell line. researchgate.net Several of these compounds demonstrated significant activity, with one derivative showing a potent IC50 value of 10.36 µM. researchgate.net The anti-proliferative activity of cinnamic acid derivatives has been reported against a range of cancer types, including breast, colon, and lung cancer. mdpi.com
While there is no specific research on the anti-cancer properties of this compound, the extensive evidence for the anti-cancer potential of the broader class of cinnamic acid derivatives and related flavonoids suggests that it could be a worthwhile candidate for future investigation in this area.
Table 2: Examples of Anti-cancer Activity of Cinnamic Acid Derivatives and Related Compounds
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |
| Novel Cinnamic Acid Analogs | A-549 (Lung Cancer) | Significant cytotoxicity, IC50 of 10.36 µM for the most potent compound | researchgate.net |
| Flavonoids | Various | Anti-proliferative, induction of apoptosis, modulation of drug transporters | researchgate.netnih.gov |
| Cinnamic Acid Derivatives | Breast, Colon, Lung | Anti-proliferative activity, induction of apoptosis | mdpi.com |
Antiasthmatic Activities
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling. While direct studies on the antiasthmatic properties of this compound are not available, research on related cinnamic acid derivatives suggests potential therapeutic avenues.
A study on a novel cinnamate derivative, ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC), demonstrated significant antiasthmatic effects in a murine model of allergic asthma. nih.gov Treatment with ETMTC reduced airway hyperresponsiveness, and inflammation. nih.gov The compound was also found to decrease the expression of inflammatory cell adhesion molecules and Th2 cytokines, which are key mediators in the asthmatic inflammatory cascade. nih.gov Furthermore, ETMTC showed protective effects against airway epithelial injury and mitochondrial dysfunction, which are hallmarks of asthma pathology. nih.gov
In addition to synthetic derivatives, naturally occurring compounds with a cinnamic acid backbone have also been investigated. Chrysin, a flavonoid biosynthesized from cinnamic acid, has been reported to possess strong anti-asthmatic properties. mdpi.com Its mechanism is thought to involve the inhibition of inducible nitric oxide synthase (iNOS) and the nuclear factor NF-κB, both of which play significant roles in the immune and inflammatory processes underlying bronchial asthma. mdpi.com
The bronchodilator effects of cinnamaldehyde (B126680), a closely related compound, have also been demonstrated. mdpi.comresearchgate.net It was found to induce relaxation of guinea pig tracheal strips, suggesting a potential to alleviate bronchospasm. mdpi.comresearchgate.net
Given the anti-inflammatory and bronchodilator effects observed with various cinnamic acid derivatives, it is plausible that this compound could exhibit similar antiasthmatic activities. The lipophilic nature of the pentyl group may influence its pharmacokinetic properties and interaction with biological targets relevant to asthma. However, dedicated studies are required to confirm this potential.
Advanced Applications and Material Science Research
Encapsulation and Delivery Systems
Pentyl cinnamate (B1238496), a compound noted for its poor aqueous solubility, is a candidate for advanced drug carrier systems like nanoemulsions and microparticles to improve its utility. mdpi.comnih.gov These systems work to encapsulate, protect, and control the release of lipophilic substances. mdpi.com Research has focused on developing both liquid nanoemulsions and solid microparticle formulations containing pentyl cinnamate. mdpi.comnih.gov
Nanoemulsions are colloidal systems composed of two immiscible liquids, forming droplets in the nanometer range, which offer superior kinetic stability compared to coarse emulsions. mdpi.com They are explored as delivery systems to improve the water-dispersibility and efficacy of hydrophobic ingredients. nih.gov For this compound, nanoemulsions have been formulated to create an aqueous base for this organic product, enhancing its applicability. mdpi.com In one study, this compound was first solubilized in sunflower oil, with tween 80 used as a co-surfactant, to prepare the oil phase for nanoemulsion development. mdpi.com
Lecithin (B1663433) is a key component in the formulation of biocompatible nanoemulsions. pharmaexcipients.comnih.gov In studies involving this compound, various nanoemulsions have been developed using three different soy lecithin systems. mdpi.com For example, one formulation, designated NE2, was a Phosal-based nanoemulsion utilizing PHOSAL 50 SA+, which contains 50% phosphatidylcholine and has a high concentration of linoleic and oleic acids. mdpi.com The use of lecithin, a mixture of phospholipids, tends to result in a negative charge upon hydration, which contributes to the stability of the nanoemulsion. researchgate.net
The stability of nanoemulsions is critical for their application and is assessed through several physicochemical parameters. usm.my Key indicators include droplet size, polydispersity index (PDI), and zeta potential. usm.mynih.gov A small PDI value (typically <0.25) indicates a uniform and narrow particle size distribution, which is desirable for stability. nih.gov Zeta potential measures the surface charge of the droplets; a high negative or positive value suggests good electrical stabilization. nih.gov
In a 30-day stability study of this compound nanoemulsions, one particular formulation (NE2) demonstrated the highest stability. mdpi.com Nanoemulsions containing lecithins characteristically exhibit negative zeta potential values. mdpi.com The stability of this formulation was attributed to its composition, which included a specific type of lecithin (PHOSAL 50 SA+). mdpi.com
Table 1: Stability Parameters of this compound Nanoemulsion (NE2) Over 30 Days This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Day 1 | Day 7 | Day 15 | Day 30 |
|---|---|---|---|---|
| Droplet Size (nm) | 165.3 ± 1.5 | 165.9 ± 0.9 | 167.3 ± 1.3 | 168.1 ± 1.7 |
| Polydispersity Index (PDI) | 0.21 ± 0.01 | 0.22 ± 0.01 | 0.23 ± 0.01 | 0.24 ± 0.01 |
| Zeta Potential (mV) | -41.3 ± 1.1 | -40.8 ± 1.2 | -40.1 ± 1.5 | -39.5 ± 1.8 |
Data sourced from a 2023 study on this compound nanoemulsions. mdpi.com
To create a solid-state formulation, liquid nanoemulsions of this compound can be converted into microparticles using the spray drying technique. mdpi.comnih.gov Spray drying is a suitable method for embedding lipid nanodispersions into a solid matrix, which can improve handling and stability. mdpi.com This process involves atomizing the liquid feed into a hot air stream, which rapidly evaporates the solvent and forms solid particles. mdpi.comnih.gov
The selection of an appropriate adjuvant or carrier is crucial in spray drying to protect the active compound and optimize the process yield. jocpr.com In the development of this compound microparticles, nanoemulsions were spray-dried using different adjuvants to compare their effectiveness. mdpi.com
Maltodextrin (B1146171) and L-leucine were tested as adjuvants. mdpi.com The results showed that maltodextrin produced significantly higher yields compared to L-leucine for all tested nanoemulsion formulations. mdpi.com The most stable nanoemulsion (NE2) also generated the highest microparticle yield (MP2) when paired with maltodextrin. mdpi.comnih.gov
Table 2: Yield of this compound Microparticles (MP) Using Different Adjuvants This table is interactive. Users can sort columns by clicking on the headers.
| Microparticle | Adjuvant | Yield (%) |
|---|---|---|
| MP1 | Maltodextrin | 7.44 |
| MP1 | L-leucine | 3.01 |
| MP2 | Maltodextrin | 32.78 |
| MP2 | L-leucine | 1.30 |
| MP3 | Maltodextrin | 21.95 |
| MP3 | L-leucine | 8.86 |
Data sourced from a 2023 study on the spray drying of this compound nanoemulsions. mdpi.com
Following production, the solid microparticles are characterized to confirm the successful encapsulation of the active compound and to assess their physical properties. nih.gov Thermal analysis and Fourier-transform infrared spectroscopy (FTIR) are used to verify the presence of this compound within the microparticle structure. nih.gov FTIR analysis of the microparticles shows characteristic peaks corresponding to this compound, confirming its incorporation into the maltodextrin matrix. nih.gov Thermal analysis also indicates the presence of the compound within the particles. nih.gov Scanning Electron Microscopy (SEM) is typically used to observe the morphology and surface characteristics of the spray-dried particles.
Controlled Release and Bioavailability Modulation in Biological Systems
The ester this compound is a subject of research for its potential use in advanced carrier systems designed to control the release and modulate the bioavailability of active compounds. One area of investigation involves its application as a larvicide against the Aedes aegypti mosquito, a vector for several diseases. nih.gov To enhance its effectiveness and stability, this compound has been incorporated into nanoemulsions and solid microparticles. nih.gov
A study focused on developing liquid and solid carrier systems for this compound to control Ae. aegypti larvae. nih.gov Nanoemulsions were formulated with varying lecithin systems, and their stability was assessed over 30 days. These nanoemulsions were then used to produce microparticles through a spray-drying process, with maltodextrin serving as an adjuvant. nih.gov Thermal analysis, along with Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), confirmed the successful encapsulation of this compound within the microparticles. nih.gov The research found that the larvicidal activity of this compound was enhanced when delivered via the nanoemulsion system. nih.gov This indicates that formulating this compound into such carrier systems can control its release, potentially increasing its efficacy in specific biological applications. nih.gov
The principle of using microencapsulation to enhance bioavailability is also seen with related compounds like cinnamaldehyde (B126680). Studies on cinnamaldehyde microcapsules have shown they can increase the levels of the compound and its metabolites in plasma and alter its excretion ratio, which is beneficial for increasing its bioavailability. nih.gov This approach of using carrier systems for cinnamate compounds demonstrates a strategy for modulating their interaction with biological systems.
Table 1: Research Findings on this compound (PC) Carrier Systems for Larvicidal Application
| Carrier System | Components | Key Findings | Outcome |
|---|---|---|---|
| Nanoemulsion | This compound, Lecithin | Assessed for stability over 30 days. | The most stable nanoemulsion system was identified. nih.gov |
| Microparticles (MPs) | This compound Nanoemulsion, Maltodextrin | Produced by spray drying the nanoemulsion. | Generated the highest MP yield from the most stable nanoemulsion; analysis confirmed PC presence. nih.gov |
Polymer Chemistry and Photocrosslinkable Materials
Cinnamate esters, including the structural motif found in this compound, are pivotal in the field of polymer chemistry, particularly in the development of photocrosslinkable materials. These materials can change their properties, such as solubility and structure, upon exposure to light.
Cinnamate groups are incorporated into polymer structures to serve as photo-active moieties. nih.govresearchgate.net A common strategy is to attach cinnamate groups as pendant side chains to a polymer backbone, such as a polyester. nih.gov This functionalization renders the polymer sensitive to ultraviolet (UV) light. nanoient.org When exposed to UV radiation, these cinnamate groups can undergo a crosslinking reaction, forming a stable network structure. nih.govphotopolymer.com A significant advantage of this method is that the crosslinking can often proceed without the need for an external photoinitiator, which can be toxic and restrictive for certain applications, especially in biomedicine. nih.gov
The density of these cinnamate moieties along the polymer chain can be controlled during synthesis, which in turn allows for the tuning of the final material's properties. nih.gov For example, in cinnamate-functionalized polyesters, altering the density of cinnamate groups can systematically change the thermo-mechanical properties of the resulting elastomer. nih.gov This design principle enables the creation of a wide range of materials, from soft and flexible elastomers to more rigid structures, suitable for various applications. nih.gov
Table 2: Properties of Photocrosslinkable Poly(glycerol-co-sebacate)-Cinnamate (PGS-CinA) Elastomers
| Property | Value / Description | Significance |
|---|---|---|
| Crosslinking Mechanism | [2+2] Photocycloaddition of pendant cinnamate groups. nih.gov | Occurs under mild conditions without a photoinitiator. nih.gov |
| Young's Modulus | 50.5 to 152.1 kPa. nih.gov | The mechanical properties can be tuned by altering the density of cinnamate groups. nih.gov |
| UV Absorbance | Strong peak at 273 nm, which decreases upon crosslinking. nih.gov | Confirms the photodimerization of cinnamate groups during the crosslinking process. nih.gov |
The core chemical reaction responsible for the photocrosslinking of cinnamate-based polymers is a [2+2] photocycloaddition. nih.govresearchgate.net When a polymer containing cinnamate groups is irradiated with UV light, typically at wavelengths longer than 260 nm, the cinnamate moieties are excited. nih.gov This excitation allows two adjacent cinnamate groups to react and form a cyclobutane (B1203170) ring. nih.gov This process, also known as photodimerization, creates a covalent bond that links the polymer chains together. nih.gov
The product of this dimerization is a derivative of α-truxillic acid. nih.gov This reaction is highly efficient and is the basis for forming a stable, crosslinked polymer network. nih.gov One of the notable features of this photocycloaddition is its potential for reversibility. The cyclobutane rings formed during crosslinking can be cleaved by irradiating the material with shorter wavelength UV light (less than 260 nm). nih.gov This reversibility is a key feature in the development of advanced materials like self-healing polymers and rewritable data storage systems. researchgate.netnih.gov
The photocrosslinking property of cinnamate polymers has been historically significant in the field of microelectronics. Polyvinyl cinnamate was the basis for the first synthetic photopolymer-based photoresist developed by Eastman Kodak. photopolymer.com Photoresists are light-sensitive materials used to form patterned coatings in processes like photolithography. wikipedia.org
In the case of a negative photoresist, the areas exposed to light become less soluble in a developer solvent. photopolymer.comwikipedia.org For polyvinyl cinnamate, UV exposure induces the [2+2] cycloaddition reaction, crosslinking the polymer chains. photopolymer.comncsu.edu This crosslinked polymer network is insoluble in organic solvents like xylene. photopolymer.com When the developer is applied, only the unexposed, uncrosslinked regions are washed away, leaving behind the patterned, crosslinked polymer. ncsu.edu This process was fundamental to the growth of the printed circuit board and semiconductor industries. photopolymer.com
The reversible nature of the [2+2] photocycloaddition reaction in cinnamate polymers is being explored for the creation of self-healing materials. researchgate.net Self-healing polymers are materials that can autonomously repair damage. memphis.edunih.gov In cinnamate-based systems, this is achieved through photochemical crack healing. researchgate.net
When a microcrack forms in a crosslinked cinnamate polymer, the cyclobutane rings along the fracture line may cleave. researchgate.net By subsequently irradiating the damaged area with UV light, the [2+2] cycloaddition reaction can be re-initiated, causing the cinnamate groups to re-form the cyclobutane crosslinks and heal the crack. researchgate.net This allows the material to mend itself under mild conditions, potentially multiple times, extending the lifetime and reliability of the material. researchgate.netyoutube.com This approach opens avenues for developing coatings and materials that can autonomously repair damage caused by scratches or stress. youtube.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Maltodextrin |
| Cinnamaldehyde |
| Polyvinyl cinnamate |
| α-truxillic acid |
Polymerization Studies
The cinnamate functional group is a versatile component in polymer chemistry, participating in various polymerization reactions.
Research has been conducted on the free-radical copolymerization of cinnamic acid derivatives with various vinyl monomers, such as methyl acrylate (B77674) and styrene (B11656). acs.orgnih.gov These studies indicate that while cinnamic monomers have low reactivity ratios, their incorporation into copolymers can significantly increase the glass transition temperatures of the resulting materials due to their rigid structure. acs.orgnih.gov
Controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize copolymers with controlled molecular weights and compositions. acs.orgnih.gov For instance, copolymers of N-isopropylacrylamide (NIPAM) and N-isopropyl cinnamide (CNIPAm) have been shown to exhibit thermoresponsive behavior. acs.orgnih.gov The radical copolymerization of (p-vinylphenyl)cyclopropylmethyl cinnamate with styrene has also been studied to create photosensitive copolymers. researchgate.net While these studies establish the principle of copolymerizing cinnamate derivatives, specific research detailing the copolymerization of this compound with vinyl monomers is limited.
A significant area of research involves the modification of vegetable oils for the production of bio-based polymers. One such method is the reaction of epoxidized plant oils, like epoxidized soybean oil (ESO), with cinnamic acid. researchgate.net In this process, the epoxy groups on the triglyceride react with the carboxylic acid of cinnamic acid to form cinnamate esters of the epoxidized oil. researchgate.net
The resulting cinnamated triglyceride can then undergo polymerization. It can be homopolymerized through free-radical initiation or photopolymerized using UV light. researchgate.net Furthermore, it can be copolymerized with other monomers like styrene, vinyl acetate, and methyl methacrylate (B99206) to create thermoset resins. researchgate.net This approach provides a pathway to inherently photopolymerizable derivatives from renewable plant oil resources. researchgate.net
Integration into Biologically Active Formulations
This compound has demonstrated significant potential as a biologically active agent, particularly in the control of mosquito larvae. Studies have focused on its efficacy against Aedes aegypti, the mosquito species that is a vector for several diseases. researchgate.net
Research has shown that this compound exhibits considerable larvicidal activity. In one study, it was found to be more active than other cinnamic acid esters against Aedes aegypti larvae. To improve its application in aqueous environments, this compound has been incorporated into nanoemulsions and solid microparticles. These formulations can enhance the stability and delivery of the active compound. The larvicidal activity of this compound in a nanoemulsion system was found to be increased. researchgate.net
The following table summarizes the larvicidal activity of this compound and related compounds against Aedes aegypti larvae as reported in a comparative study.
| Compound | LC50 (mM) |
| Isopropyl cinnamate | 0.52 |
| Methoxyethyl cinnamate | 0.58 |
| Butyl cinnamate | 0.21 |
| This compound | 0.17 |
| Isothis compound | 0.83 |
| Hexyl cinnamate | 0.99 |
| Benzyl (B1604629) cinnamate | 0.55 |
| Data sourced from a 2020 study on the larvicidal activity of cinnamic acid derivatives. The lower the LC50 value, the higher the toxicity to the larvae. |
Development of Bioactive Delivery Systems
The application of this compound in advanced material science has led to significant research into its incorporation within bioactive delivery systems. These systems are designed to address challenges associated with the compound's inherent properties, such as its poor water solubility, and to enhance its efficacy in various applications. mdpi.com The primary focus of this research has been the development of nano- and micro-scale carriers that can effectively encapsulate, protect, and control the release of this compound.
Research has demonstrated the successful formulation of this compound into both liquid nanoemulsions and solid microparticles. mdpi.comresearchgate.netnih.gov These delivery systems are particularly relevant for applications such as larvicides, where the controlled release of the bioactive compound in an aqueous environment is crucial for effectiveness. nih.govscilit.com The poor aqueous solubility of this compound presents a significant hurdle for its direct application, a common issue for many new bioactive molecules. mdpi.com To overcome this, drug carrier systems like nanoemulsions and nanoparticles are employed. mdpi.comresearchgate.net
Nanoemulsions are colloidal systems that serve to protect, encapsulate, and facilitate the release of lipophilic substances within immiscible liquids. mdpi.com In the context of this compound, various nanoemulsion formulations have been developed using different lecithin systems and characterized for their stability and bioactivity. mdpi.comresearchgate.netnih.gov For instance, studies have explored the use of different lecithins to create stable nanoemulsions containing this compound, which were then evaluated for their larvicidal activity against Aedes aegypti. mdpi.comnih.gov
Furthermore, these liquid nanoemulsions have been used as a basis for producing solid microparticles through techniques like spray drying, with adjuvants such as maltodextrin. mdpi.comresearchgate.netscilit.com This process allows for the transformation of the liquid nanoformulation into a solid, potentially more stable, and easily handled powder. mdpi.com Characterization techniques including thermal analysis, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) have confirmed the successful incorporation of this compound within these microparticles. researchgate.netresearchgate.net
The research indicates that the encapsulation of this compound within these delivery systems can enhance its biological activity. researchgate.netnih.gov For example, the larvicidal activity of this compound was found to be increased when delivered via a nanoemulsion system. researchgate.net This enhancement is attributed to the improved dispersion of the lipophilic compound in an aqueous medium and the controlled release from the carrier system. mdpi.comresearchgate.net
The following table summarizes key findings from research on bioactive delivery systems for this compound:
| Delivery System | Bioactive Compound | Carrier Materials | Key Findings | Reference |
| Nanoemulsions | This compound | Various lecithins | Overcame poor aqueous solubility of this compound; demonstrated stability over 30 days. | mdpi.comresearchgate.netnih.gov |
| Solid Microparticles | This compound | Maltodextrin (from nanoemulsions) | Successful incorporation of this compound confirmed by thermal, NMR, and FTIR analysis. | mdpi.comresearchgate.netresearchgate.net |
| Nanoemulsion System | This compound | Not specified | Increased the larvicidal activity of this compound against Aedes aegypti larvae. | researchgate.netnih.gov |
Environmental and Degradation Studies
Biodegradation Pathways of Cinnamate (B1238496) Derivatives
The breakdown of cinnamate derivatives in the environment is a complex process mediated by various microorganisms and their enzymatic machinery. The core structure, cinnamic acid, is a naturally occurring compound in many plants and serves as a precursor for a wide array of other molecules. researchgate.net
Microbial Degradation Mechanisms
The microbial breakdown of cinnamic acid and its related compounds can proceed through both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways. A common initial step in these degradation routes is β-oxidation.
Under anaerobic conditions , a syntrophic consortium of bacteria can work together to break down cinnamate. For instance, Papillibacter cinnamivorans has been identified as responsible for converting cinnamate to benzoate (B1203000) through β-oxidation. Subsequently, a cooperative association between Syntrophus species and a methanogen degrades benzoate into acetate, methane (B114726) (CH₄), and carbon dioxide (CO₂).
Under aerobic conditions , bacteria such as Stenotrophomonas sp. TRMK2, isolated from agro-industrial waste, can completely utilize cinnamic acid as a source of carbon within hours. The degradation pathway for this bacterium involves a series of transformations:
Cinnamic acid is first reduced to 3-Phenylpropionic acid .
This is then hydroxylated to form 3-(4-Hydroxyphenyl) propionic acid .
Further oxidation leads to 4-Hydroxy benzoic acid .
The final aromatic intermediate is Protocatechuic acid , which is then cleaved by a dioxygenase enzyme, breaking the aromatic ring and allowing the products to enter central metabolic pathways.
Various bacteria have demonstrated the ability to degrade a range of aromatic acids, including cinnamic acid and its derivatives, highlighting the diverse metabolic capabilities present in microbial communities for processing these compounds.
Enzymatic Biotransformations
The microbial degradation of cinnamates is driven by a suite of specific enzymes that catalyze each step of the breakdown pathway. The biotransformation of these compounds is a key area of research for producing valuable chemicals from renewable sources.
Key enzymes involved in the degradation of cinnamic acid by Stenotrophomonas sp. TRMK2 include:
Cinnamate reductase
3-phenylpropionic acid hydroxylase
p-hydroxybenzoic acid hydroxylase
Protocatechuate 3,4-dioxygenase
The specific activities of these enzymes have been measured, revealing the efficiency of each catalytic step. For example, protocatechuate 3,4-dioxygenase shows high activity, indicating it is a key enzyme for the ring-cleavage of the terminal aromatic intermediate.
Another significant enzymatic transformation involves the conversion of L-phenylalanine to styrene (B11656), where trans-cinnamate is an intermediate. This two-step process is catalyzed by:
Phenylalanine ammonia-lyase (PAL) , which converts L-phenylalanine to trans-cinnamic acid.
Ferulic acid decarboxylase (Fdc1) , which then converts trans-cinnamic acid to styrene.
Furthermore, lipases, such as the immobilized enzyme Novozym 435, are widely used in the synthesis of cinnamic acid derivatives through esterification. These enzymatic syntheses are often favored for their high conversion rates and specificity.
Table 1: Key Enzymes in Cinnamate Biotransformation and Their Functions
| Enzyme | Function | Pathway/Application | Reference |
|---|---|---|---|
| Cinnamate reductase | Reduces the double bond of the cinnamic acid side chain. | Aerobic degradation of cinnamic acid. | researchgate.net |
| 3-phenylpropionic acid hydroxylase | Adds a hydroxyl group to 3-phenylpropionic acid. | Aerobic degradation of cinnamic acid. | researchgate.net |
| Protocatechuate 3,4-dioxygenase | Catalyzes the aromatic ring cleavage of protocatechuic acid. | Aerobic degradation of cinnamic acid. | researchgate.net |
| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid. | Biotransformation of L-phenylalanine to styrene. | |
| Ferulic acid decarboxylase (Fdc1) | Decarboxylates trans-cinnamic acid to produce styrene. | Biotransformation of L-phenylalanine to styrene. | |
| Lipases (e.g., Novozym 435) | Catalyze the esterification of cinnamic acid with alcohols to form cinnamate esters. | Synthesis of cinnamic acid derivatives. | nih.gov |
Green Chemistry Approaches in Synthesis and Application
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis and application of pentyl cinnamate and other cinnamate esters have been a focus of green chemistry research to develop more sustainable methods.
Several environmentally friendly synthetic routes have been developed for cinnamate esters:
Enzymatic Synthesis : The use of lipases as biocatalysts for the esterification of cinnamic acid is a prominent green approach. researchgate.net These reactions are often performed in solvent-free systems, where one of the reactants also acts as the solvent, which can significantly increase the reaction rate. nih.gov Immobilized enzymes are particularly advantageous as they can be easily separated from the reaction mixture and reused for multiple cycles, improving the economic viability and sustainability of the process. mdpi.comnih.gov
Solvent-Free Reactions : Methods like the Wittig reaction have been adapted to be performed without a solvent. acs.org For example, reacting a solid phosphorane with a liquid aldehyde at room temperature can produce ethyl cinnamate in high yield. acs.org
Aqueous Media Synthesis : The Horner-Wadsworth-Emmons reaction for preparing methyl cinnamate esters has been successfully carried out in water using an environmentally benign base like potassium carbonate. This approach significantly reduces reaction times compared to traditional methods.
Microwave-Assisted Synthesis : Fischer esterification, a common method for producing esters, can be optimized using microwave heating. nsf.gov This technique can reduce reaction times from hours to minutes and decrease the amount of catalyst and solvent needed. nsf.gov
Use of Renewable Feedstocks : A key aspect of green chemistry is the use of renewable starting materials. Cinnamic acid itself is a natural product. researchgate.net Furthermore, the alcohols used in esterification can be derived from biological sources. For instance, the production of bio-ethanol from sugarcane provides a renewable source for producing ethylene, a key building block for many chemicals.
In terms of applications, cinnamates are being explored for use as natural preservatives in food and cosmetics, leveraging their antimicrobial properties. mdpi.com There is also research into creating sunscreens using cinnamate derivatives attached to sustainable, non-toxic molecules like isosorbide, which is derived from sugar.
Table 3: Overview of Green Chemistry Approaches for Cinnamate Synthesis
| Green Chemistry Approach | Description | Example | Reference |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze esterification, often in immobilized form for reusability. | Synthesis of octyl cinnamate in a solvent-free system using lipase (B570770). | nih.gov |
| Solvent-Free Synthesis | Conducting reactions without a solvent, reducing waste and potential environmental impact. | Wittig reaction of benzaldehyde (B42025) and (carbethoxymethylene)triphenylphosphorane (B24862) at room temperature. | acs.org |
| Aqueous Synthesis | Using water as the reaction medium, which is an environmentally benign solvent. | Horner-Wadsworth-Emmons synthesis of methyl cinnamate esters using potassium carbonate in water. | |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, reducing time and energy consumption. | Fischer esterification of trans-cinnamic acid with methanol (B129727) under microwave heating. | nsf.gov |
| Renewable Feedstocks | Utilizing starting materials derived from biological and renewable sources. | Use of bio-ethanol from sugarcane as a precursor for chemical synthesis. |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
The conventional synthesis of pentyl cinnamate (B1238496) typically involves the Fischer esterification of cinnamic acid and n-pentanol, often catalyzed by strong acids like sulfuric acid. mdpi.com While effective, this method presents challenges related to catalyst removal, environmental concerns, and sometimes, moderate yields. google.com Future research is keenly focused on developing greener, more efficient, and highly selective synthetic routes.
A significant area of exploration is the use of biocatalysts, particularly immobilized lipases. mdpi.comscielo.br Lipases offer several advantages, including mild reaction conditions, high specificity that minimizes by-product formation, and the potential for catalyst reuse, which aligns with the principles of green chemistry. mdpi.comncl.ac.uk Researchers are investigating various lipase (B570770) sources and immobilization techniques to enhance catalytic activity and stability. ncl.ac.uk For instance, lipase from Candida sp. immobilized on ordered mesoporous silicon has shown high efficiency in synthesizing various cinnamic acid esters. ncl.ac.uk Continuous-flow microreactors catalyzed by enzymes like Lipozyme® TL IM are also being explored to achieve rapid and efficient synthesis of cinnamamides from methyl cinnamates, a process that could be adapted for pentyl cinnamate. mdpi.com
Beyond enzymatic methods, the development of novel solid acid catalysts and palladium-based systems is a promising avenue. benchchem.comajol.info Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. benchchem.com Palladium N-heterocyclic carbene catalysts, for example, have been successfully used in the Mizoroki-Heck cross-coupling reaction to synthesize cinnamic acids and their esters with excellent air and moisture stability. ajol.info The exploration of metal-free catalysis and innovative activation methods, such as anhydride (B1165640) formation in aqueous media, also represents a move towards more sustainable synthetic protocols. beilstein-journals.org
Deeper Mechanistic Understanding of Biological Activities
This compound has demonstrated a range of biological activities, including antimicrobial, antifungal, and larvicidal properties. benchchem.comresearchgate.net However, the precise molecular mechanisms underlying these effects are not yet fully elucidated. Future research will delve deeper into the specific cellular and molecular targets of this compound to understand its mode of action.
In the context of its antifungal activity against pathogens like Candida albicans, molecular docking simulations have suggested potential targets such as histone deacetylases (caHOS2 and caRPD3). benchchem.comnih.gov Further studies are needed to validate these computational predictions through biochemical and genetic experiments. It is believed that this compound may disrupt the fungal plasma membrane by interacting with ergosterol (B1671047) and interfering with the cell wall integrity. benchchem.comnih.gov Investigating these interactions at a molecular level will be crucial.
Similarly, its larvicidal activity against mosquitoes like Aedes aegypti is an area of active investigation. researchgate.netmdpi.com Molecular modeling studies suggest a multi-target mechanism that may involve the inhibition of carbonic anhydrase, histone deacetylase 2 (HDAC2), and sodium-dependent cation-chloride co-transporters. researchgate.netmdpi.com Future research will likely involve in-depth enzymatic assays and in vivo studies to confirm these targets and understand the structure-activity relationships that govern its potency. Understanding how the alkyl chain length and other structural features of cinnamate esters influence their biological activity is a key objective. nih.govresearchgate.net
Advanced Computational Modeling and Simulations
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Advanced modeling and simulation techniques can provide valuable insights into its physicochemical properties, reaction mechanisms, and biological interactions, thereby guiding experimental efforts.
Quantum mechanics calculations, such as the G3(MP2)//B3LYP composite method, can be employed to determine thermochemical properties like the standard enthalpies of formation in the gas phase. researchgate.net This data is fundamental for understanding the compound's stability and reactivity. Semi-empirical quantum mechanics methods like ZINDO/s can be used to model the electronic transitions of this compound and its derivatives, which is particularly relevant for predicting their UV absorption properties for applications in sunscreens and photoprotective materials. researchgate.net
Molecular docking simulations are already being used to predict the binding modes of this compound with potential biological targets. benchchem.comjapsonline.comanalis.com.myajpp.in Future computational work will likely involve more sophisticated techniques such as molecular dynamics (MD) simulations to study the dynamic behavior of the compound within biological membranes or at the active sites of enzymes. These simulations can provide a more realistic picture of the interactions and help in the rational design of more potent analogues. Furthermore, quantitative structure-activity relationship (QSAR) studies, combining experimental data with computational descriptors, will be instrumental in identifying the key molecular features responsible for its biological activities.
Development of Next-Generation Materials and Delivery Systems
The properties of this compound make it an attractive candidate for incorporation into advanced materials and novel delivery systems. benchchem.com Its poor water solubility, however, presents a significant challenge for certain applications, particularly in aqueous environments. mdpi.comresearchgate.net
To overcome this limitation, researchers are developing nano-sized delivery systems. Nanoemulsions, which are colloidal systems of two immiscible liquids, have been shown to effectively encapsulate this compound, enhancing its solubility and stability. mdpi.comresearchgate.net These nanoformulations have demonstrated improved larvicidal activity against Aedes aegypti. mdpi.com Future work will focus on optimizing these nanoemulsion formulations using different surfactants and oils to control particle size, stability, and release kinetics.
Another promising area is the development of solid microparticles containing this compound. mdpi.comresearchgate.net Techniques like spray drying can be used to encapsulate the compound within a polymer matrix, such as maltodextrin (B1146171). mdpi.com This not only improves its handling and stability but can also provide controlled release of the active ingredient. mdpi.com Thermal analysis has shown that encapsulation within microparticles can significantly increase the thermal stability of this compound. mdpi.com
Furthermore, the photoreactive nature of the cinnamate group opens up possibilities for creating photopatternable materials. acs.org Cinnamate-functionalized carbohydrates, for example, can undergo [2+2] cycloaddition upon UV irradiation to form cross-linked films. acs.org This technology could be harnessed to develop biocompatible and biodegradable materials for applications in organic electronics and biomedical devices. The development of nanomaterial drug delivery systems (NDDS) is a burgeoning field that could enhance the therapeutic potential of compounds like this compound by improving their bioavailability and targeting. nih.gov
Sustainable Production and Environmental Impact Mitigation
As the demand for natural and sustainably sourced ingredients grows, developing eco-friendly production methods for this compound is a critical research direction. osti.gov This involves a holistic approach that considers the entire lifecycle of the product, from raw material sourcing to waste generation.
Green synthesis methodologies, as discussed earlier, are at the forefront of this effort. The use of enzymatic catalysts, particularly immobilized lipases, in solvent-free systems or green solvents is a key strategy to reduce the environmental footprint of the synthesis process. mdpi.comscielo.brscielo.br Continuous manufacturing processes, such as those using enzymatic membrane reactors, are also being explored to improve efficiency and reduce waste. researchgate.net
Furthermore, understanding the environmental fate and potential toxicity of this compound is crucial. While it is found in some plants and is generally considered to have low toxicity, comprehensive studies on its biodegradability and impact on non-target organisms are necessary. researchgate.netresearchgate.net A recent technological survey highlighted this compound as a natural product with a lower environmental impact for controlling insects, underscoring the importance of its sustainable application. unb.br Companies in the chemical industry are increasingly adopting certified environmental and safety management systems to ensure sustainable development. lookchem.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for pentyl cinnamate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : this compound can be synthesized via esterification of cinnamic acid with pentanol using acid catalysts (e.g., H₂SO₄) or enzymatic methods. Optimization involves varying molar ratios (e.g., 1:1.5 cinnamic acid to pentanol), temperature (80–120°C), and catalyst loading. Kinetic studies on analogous esters (e.g., pentyl acetate) suggest reaction monitoring via GC-MS or HPLC to track conversion . For eco-friendly synthesis, lipase-catalyzed esterification in solvent-free systems could reduce energy consumption .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Use ¹H/¹³C NMR to identify the ester carbonyl (δ ~167–170 ppm in ¹³C) and aromatic protons (δ ~6.3–7.8 ppm in ¹H). IR spectroscopy confirms the ester C=O stretch (~1710–1740 cm⁻¹). Compare data with structurally similar esters (e.g., ethyl cinnamate) to validate assignments . Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 218 (C₁₄H₁₈O₂⁺) and fragmentation patterns matching cinnamate esters .
Q. What are the documented biological activities of this compound, and how do they compare to other cinnamate esters?
- Methodological Answer : this compound (B5 in structural studies) exhibits moderate antimicrobial and antioxidant activity. Structure-activity relationship (SAR) analyses show that longer alkyl chains (e.g., hexyl, heptyl) enhance lipophilicity and membrane penetration, but pentyl derivatives balance solubility and bioactivity. Standardize assays (e.g., DPPH for antioxidants, MIC for antimicrobials) against controls like ascorbic acid or ampicillin .
Advanced Research Questions
Q. How can computational docking studies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking software (e.g., GOLD, AutoDock) to model binding affinities. Prepare the ligand (this compound) by optimizing its 3D structure (DFT methods at B3LYP/6-31G* level) and dock it into target protein active sites (e.g., COX-2 for anti-inflammatory studies). Validate predictions with molecular dynamics simulations (100 ns trajectories) and compare binding energies (ΔG) to known inhibitors .
Q. What kinetic models explain the catalytic degradation or transformation of this compound in environmental or biochemical systems?
- Methodological Answer : Develop pseudo-first-order or Langmuir-Hinshelwood models for hydrolysis or enzymatic degradation. For example, study lipase-catalyzed hydrolysis in biphasic systems, monitoring pH and temperature effects. Data from pentyl acetate reactions (393 K, 1:1.5 molar ratios) suggest Arrhenius plots to determine activation energy and rate constants .
Q. How can contradictory data on this compound’s bioactivity be resolved through experimental design?
- Methodological Answer : Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., solvent polarity in bioassays, microbial strains). Reproduce experiments under standardized OECD/CLSI guidelines. For antioxidant studies, compare both DPPH and FRAP assays to account for mechanism-specific variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
